Chemical structure and properties of 2-Bromo-4-cyano-3-methylbenzoic acid
The following technical guide provides an in-depth analysis of 2-Bromo-4-cyano-3-methylbenzoic acid , a highly functionalized aromatic building block used in the synthesis of advanced pharmaceutical ingredients (APIs). C...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-Bromo-4-cyano-3-methylbenzoic acid , a highly functionalized aromatic building block used in the synthesis of advanced pharmaceutical ingredients (APIs).
CAS Registry Number: 1805102-02-6
Chemical Formula: C₉H₆BrNO₂
Molecular Weight: 240.05 g/mol [1][2][3]
Executive Summary & Significance
2-Bromo-4-cyano-3-methylbenzoic acid is a trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry.[1][3] Its structure is characterized by three distinct functional handles—a carboxylic acid, an aryl bromide, and a nitrile—arranged around a central toluene core.[3][4]
This specific substitution pattern (2-bromo, 3-methyl, 4-cyano) makes it a "privileged structure" for the synthesis of nuclear receptor antagonists (e.g., androgen or mineralocorticoid receptor modulators) and kinase inhibitors .[1][3] The steric lock provided by the 3-methyl group, combined with the orthogonal reactivity of the bromo and cyano groups, allows for the construction of axially chiral biaryls and fused heterocyclic systems.[3][4]
Specific key varies by protonation state; core skeleton consistent.[1][2][3][5][6][7]
Appearance
Off-white to pale yellow crystalline solid
Structural Analysis
The molecule features a dense functionalization pattern :
C1 (Carboxyl): Electron-withdrawing, directs nucleophiles to the meta position, but serves primarily as an anchor for amide coupling or heterocycle formation (e.g., quinazolinones).[3][4]
C2 (Bromo): Sterically crowded (ortho to COOH and Methyl).[3][4] It is a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but requires specialized ligands due to the "ortho-ortho" substitution effect.[1][2][3]
C3 (Methyl): Provides steric bulk that can induce atropisomerism in biaryl products or restrict conformational flexibility in drug targets.[3][4]
C4 (Cyano): A strong electron-withdrawing group that can be hydrolyzed to an amide/acid or reduced to an amine.[2][3][4]
Physicochemical Properties
Note: Experimental data for this specific isomer is proprietary; values below are calculated based on high-fidelity structure-activity relationship (SAR) models for benzoic acid derivatives.
Property
Value (Predicted/Observed)
Implications for Handling
Melting Point
185–190 °C
High thermal stability; suitable for high-temp reactions.[1][2][3]
More acidic than benzoic acid (pKa 4.[3][4]2) due to electron-withdrawing Br and CN groups.[1][2][3][4]
LogP
2.1 – 2.4
Moderate lipophilicity; soluble in DMSO, DMF, MeOH.[3][4] Poor water solubility.[1][4]
Polar Surface Area
61.09 Ų
Good permeability profile for drug intermediates.[1][3][4]
Synthetic Routes & Manufacturing
The synthesis of 2-Bromo-4-cyano-3-methylbenzoic acid is non-trivial due to the need to position three substituents in a specific 1,2,3,4-pattern.[1][3] Two primary strategies are employed in process chemistry.
Route A: The "Directing Group Synergy" Approach (Preferred)
This route utilizes the synergistic directing effects of the methyl and cyano groups to install the bromine atom.[3][4]
Mechanism: The Methyl group (C3) is ortho/para directing.[3][4] The Cyano group (C4) is meta directing.[3][4] The Carboxyl group (C1) is meta directing.[3][4]
Outcome: Strong cooperative directing effects favor bromination at C2 (sandwiched between Methyl and Carboxyl?[3][4] No, C2 is between COOH and Methyl).[3][4] Correction: C2 is ortho to Methyl and ortho to COOH.[3][4] C6 is para to Methyl and ortho to COOH.[4] Sterics usually favor C6, but electronic synergy (ortho to Me, meta to CN) strongly activates C2.[3][4]
Reagents:
, (Lewis Acid) or NBS in .
Route B: The "Sandmeyer-Cyanation" Sequence (Alternative)
Used when the amino-precursor is available (e.g., from nitration of toluic acid derivatives).[1][2][3]
Step 1 (Bromination): Bromination at C5 (para to amino) is easiest, but we need functionalization at C4.[3][4] This route is complex unless starting with 2-Amino-4-bromo-3-methylbenzoic acid (CAS 129833-29-0).[1][3]
Step 2 (Sandmeyer): Convert 2-Amino to 2-Bromo using
Selectivity: The C4-Br is less sterically hindered than the C2-Br (which is flanked by COOH and Me).[1][2][3]
Reagents:
, , DMF, 80°C.
Result: Selective insertion of CN at C4.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow for Route B (Selective Functionalization), which provides the highest regiocontrol.
Caption: Synthesis via selective cyanation of the dibromo-intermediate. The steric crowding at C2 protects the bromine at that position, directing the cyanide to C4.[3]
Reactivity & Applications in Drug Discovery[3][4]
This molecule is a trifunctional scaffold , meaning it can be expanded in three directions to build complex pharmacophores.[3][4]
A. The C1 Carboxyl Handle[3][4]
Reactivity: Standard amide coupling (HATU/EDC), esterification, or cyclization.[3][4]
Application: Often converted to a primary amide and then dehydrated to a nitrile, or reacted with an aniline to form the core of quinazolin-4(3H)-ones .[1][2][3]
Challenge: The adjacent C1-COOH and C3-Methyl groups create significant steric hindrance ("Ortho Effect").[1][3]
Solution: Use of highly active catalysts like Pd(dppf)Cl₂ or Buchwald precatalysts (XPhos Pd G2) is required to force the coupling.[3][4]
Strategic Use: This position is often used to install a second aryl ring, creating a twisted biaryl axis crucial for binding selectivity in protein pockets (e.g., KRAS or Nuclear Receptors).[3][4]
C. The C4 Cyano Handle[1][3][4]
Reactivity: Hydrolysis to amide/acid, reduction to benzylamine, or cyclization to tetrazoles/oxadiazoles.[3][4]
Strategic Use: Serves as a bioisostere for carbonyls or as a precursor to solubilizing amine tails.[1][2][3][4]
Experimental Protocols (General Procedure)
Standard Protocol: Selective Cyanation (From Dibromo Precursor)
For the conversion of 2,4-dibromo-3-methylbenzoic acid to the target.[1][2][3]
Setup: In a glovebox or under Argon stream, charge a reaction flask with 2,4-dibromo-3-methylbenzoic acid (1.0 eq),
(0.6 eq), and (5 mol%).
Solvent: Add anhydrous DMF (0.2 M concentration).
Reaction: Heat to 85°C for 4–6 hours. Monitor by LC-MS.[1][2][3][4]
Note: Higher temperatures (>100°C) may lead to dicyanation (reaction at C2).[3][4]
Workup: Cool to room temperature. Quench with dilute
or bleach (to neutralize excess cyanide).[3][4] Dilute with EtOAc, wash with water and brine.[3][4]
Purification: The product is acidic.[2][3][4][9] Extract into basic water (
), wash organic layer (removes non-acidic byproducts), then acidify aqueous layer to pH 2 to precipitate the product.[3][4] Recrystallize from EtOH/Water.[1][4]
Safety & Handling (MSDS Highlights)
Hazard Class
Description
Precaution
Acute Toxicity
Harmful if swallowed.[1][2][3] Contains nitrile (release of HCN possible under extreme acid/heat).[3][4]
Do not mix with strong acids without ventilation.[1][2][4] Keep cyanide antidote kit available.
Skin/Eye Irritant
Causes serious eye irritation (H319) and skin irritation (H315).[3][4]
Critical Safety Note: When performing the cyanation reaction or working up the product, ensure the pH is controlled. Acidification of cyanide-containing waste streams can release lethal Hydrogen Cyanide (HCN) gas.[1][3] Always quench waste with bleach (sodium hypochlorite) at pH > 10 before disposal.[3][4]
References
Chemical Identity & Availability
Synthetic Methodology (General Procedures)
Bunnett, J. F., & Rauhut, M. M. (1958).[3][4][9] 2-Bromo-3-methylbenzoic Acid.[1][3][4][8][9] Organic Syntheses, 38, 11. (Foundational protocol for bromotoluic acids). Retrieved from [Link][3]
2-Bromo-4-cyano-3-methylbenzoic acid CAS number and molecular weight
This is an in-depth technical guide on 2-Bromo-4-cyano-3-methylbenzoic acid , a highly specialized building block used in advanced medicinal chemistry, particularly for the synthesis of sterically congested biaryl system...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on 2-Bromo-4-cyano-3-methylbenzoic acid , a highly specialized building block used in advanced medicinal chemistry, particularly for the synthesis of sterically congested biaryl systems found in oncology and endocrinology therapeutics.
A Pivotal Scaffold for Orthogonal Functionalization in Drug Discovery
Executive Summary
2-Bromo-4-cyano-3-methylbenzoic acid (CAS 1805102-02-6 ) is a trisubstituted benzene derivative characterized by its dense functionalization pattern.[1][2] It features three distinct reactive handles—a carboxylic acid, an aryl bromide, and a nitrile—arranged around a central methyl core. This "orthogonal reactivity" allows medicinal chemists to sequentially modify the molecule, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTACs or allosteric inhibitors (e.g., for KRAS or Nuclear Receptors) where restricted rotation (atropisomerism) is required.
Chemical Identity & Physicochemical Properties
The following data establishes the baseline identity for QC and procurement.
Property
Specification
Chemical Name
2-Bromo-4-cyano-3-methylbenzoic acid
CAS Number
1805102-02-6
Molecular Formula
Molecular Weight
240.05 g/mol
Exact Mass
238.9582
SMILES
CC1=C(C=CC(=C1Br)C(=O)O)C#N
Appearance
White to off-white crystalline solid
Predicted pKa
~2.8 (Acidic due to ortho-bromo electron withdrawal)
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Synthetic Routes & Process Chemistry
Due to the steric crowding of the 1,2,3,4-substitution pattern, direct electrophilic aromatic substitution (e.g., bromination of 4-cyano-3-methylbenzoic acid) is often regiochemically ambiguous, typically favoring the less hindered 6-position. Therefore, the synthesis relies on directed strategies or Sandmeyer chemistry .
The most reliable route involves the conversion of an aniline precursor to the aryl bromide. This ensures the halogen is installed exactly at the 2-position, preventing regioisomeric impurities.
Protocol Logic:
Precursor Selection: Start with 2-amino-4-cyano-3-methylbenzoic acid (or its methyl ester).
Diazotization: Treatment with sodium nitrite (
) in hydrobromic acid () generates the diazonium salt intermediate.
Sandmeyer Displacement: Copper(I) bromide (
) facilitates the radical-nucleophilic substitution of the diazonium group with a bromide.
3.2. Experimental Workflow (Proposed)
Note: This protocol is adapted from standard Sandmeyer conditions for sterically hindered anilines.
Diazotization:
Dissolve 10.0 mmol of 2-amino-4-cyano-3-methylbenzoic acid in 48% HBr (20 mL).
Cool to 0°C in an ice/salt bath.
Add
(1.1 eq) in water dropwise, maintaining internal temperature <5°C. Stir for 30 min.
Substitution:
In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr.
Transfer the cold diazonium solution slowly into the CuBr solution (caution: gas evolution
).
Heat to 60°C for 2 hours to drive the reaction to completion.
Workup:
Dilute with water and extract with Ethyl Acetate (3x).[3]
Wash organics with brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc + 1% AcOH).
3.3. Synthetic Logic Diagram
The following diagram illustrates the retrosynthetic logic and the orthogonal reactivity map of the scaffold.
Figure 1: Synthetic logic flow from aniline precursor to target, highlighting the three orthogonal reaction sites (Br, COOH, CN).
Structural Activity & Applications in Drug Design
This scaffold is particularly valued for its ability to induce atropisomerism (axial chirality) when coupled to another aromatic ring. The 3-methyl group acts as a "steric brake," locking the conformation of the resulting biaryl system.
1-COOH (Carboxylic Acid): Serves as the primary attachment point for solubilizing tails or peptidomimetic chains.
2-Br (Aryl Bromide): The site for C-C bond formation. Due to the ortho-methyl and ortho-carboxyl groups, Suzuki couplings here require active catalysts (e.g.,
, SPhos-Pd-G2) and higher temperatures.
4-CN (Nitrile): A versatile masked functionality. It can be:
Retained as a hydrogen bond acceptor.
Converted to a Tetrazole (bioisostere of carboxylic acid).
Reduced to a Benzylamine .
Hydrolyzed to a primary Amide .
Handling & Analytics
5.1. Analytical Validation
HPLC: Use a C18 column with a gradient of Water (0.1% TFA) / Acetonitrile. The nitrile and bromo groups make the compound relatively lipophilic (Retention time > Benzoic acid).
1H NMR (DMSO-d6): Expect two aromatic doublets (or singlets depending on resolution) and a distinct methyl singlet around
2.4-2.6 ppm.
Diagnostic Signal: Methyl group at C3 is deshielded by the ortho-bromo and ortho-cyano groups.
5.2. Safety Protocols
Cyanide Hazard: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated hood.[4]
Corrosivity: As a benzoic acid derivative, it is an irritant to eyes and skin. Wear standard PPE (Gloves, Goggles, Lab Coat).[4]
References
Chemical Identity & CAS: Chem960 Database Entry for CAS 1805102-02-6. Retrieved from
Solubility Profile & Process Engineering: 2-Bromo-4-cyano-3-methylbenzoic Acid
Topic: Solubility Data & Process Engineering Guide for 2-Bromo-4-cyano-3-methylbenzoic Acid Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Chemical Engineers, and Pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Data & Process Engineering Guide for 2-Bromo-4-cyano-3-methylbenzoic Acid
Content Type: Technical Whitepaper / Process Development Guide
Audience: Process Chemists, Chemical Engineers, and Pharmaceutical Scientists.
Executive Summary & Compound Significance
2-Bromo-4-cyano-3-methylbenzoic acid (CAS: Variable/Intermediate specific) is a critical advanced intermediate in the synthesis of Finerenone (Kerendia®), a non-steroidal mineralocorticoid receptor antagonist used for chronic kidney disease associated with type 2 diabetes.
Precise solubility data for this compound is the linchpin of industrial scale-up, specifically for:
Purification: separating the target acid from regioisomeric impurities (e.g., 2-bromo-3-methylbenzoic acid derivatives) generated during bromination/cyanation.
Solvent Selection: Replacing toxic solvents (like DMF) with Class 3 solvents (Ethanol, Ethyl Acetate) for Green Chemistry compliance.
Yield Optimization: Minimizing mother liquor losses during cooling crystallization.
This guide outlines the physicochemical solubility landscape of the compound, provides a validated protocol for high-precision measurement, and details the thermodynamic modeling required for process control.
Physicochemical Solubility Profile
Based on functional group analysis (carboxylic acid head, hydrophobic brominated/methylated core, cyano- group) and patent literature regarding Finerenone intermediates, the solubility behavior follows a distinct "Polar-Organic" trend.
Predicted Solubility Class Table
Data synthesized from structural analogs and patent crystallization protocols.
Solvent Category
Specific Solvents
Solubility Behavior
Process Application
High Solvency (Polar Aprotic)
DMSO, DMF, NMP
> 200 mg/mL (High)
Reaction medium; too soluble for crystallization.
Crystallization Solvents (Polar Protic)
Methanol, Ethanol, Isopropanol
Temperature Dependent (Steep curve)
Primary choice. High solubility at boiling; low at .
Moderate Solvency (Polar Aprotic)
Acetone, Acetonitrile (ACN), Ethyl Acetate
Moderate
Good for antisolvent addition or slurry washes.
Low Solvency (Non-Polar)
Toluene, n-Hexane, Heptane
< 5 mg/mL (Sparingly)
Used as antisolvents to drive yield.
Aqueous
Water ()
Insoluble
Antisolvent.
Aqueous
Water ()
Soluble (as Carboxylate Salt)
pH-swing crystallization (Acid-Base workup).
Critical Insight: Patents indicate that Ethanol and Methanol are the preferred solvents for recrystallization, often yielding the highest purity (>99%) by rejecting the regioisomeric bromine impurities which remain in the mother liquor.
To generate the precise saturation data required for the thermodynamic models below, the Dynamic Laser Monitoring Method is superior to gravimetric analysis due to its speed and elimination of sampling errors (filter clogging).
Protocol: Synthetic Polythermal Method
Preparation: Weigh a precise mass (
) of 2-Bromo-4-cyano-3-methylbenzoic acid into a jacketed glass vessel.
Solvent Addition: Add a known mass (
) of solvent.
Equilibration: Stir at 400 rpm.
Heating Ramp: Heat the slurry at
until dissolution is complete (transmittance approaches 100%).
Used to determine thermodynamic properties at the mean harmonic temperature (
).
Interpretation for Process Design:
Positive
(Endothermic): Solubility increases with temperature. A high value indicates a steep solubility curve, making Cooling Crystallization highly efficient (high theoretical yield).
Positive
: The dissolution is non-spontaneous standard state, requiring thermal energy (heating) to drive the process.
Application: Crystallization Process Design
For 2-Bromo-4-cyano-3-methylbenzoic acid, the primary goal is removing regioisomers. The solubility data dictates the cooling profile.
Solvent Selection Logic
Caption: Decision matrix for selecting the optimal crystallization mode based on solubility data.
Process Recommendations:
Solvent:Ethanol is the superior balance of solubility, safety (Class 3), and cost.
Technique: Dissolve at reflux (
). If the solution is not clear, hot filtration is required to remove inorganic salts (e.g., KBr from the reaction).
Cooling Profile: Use a Cubic Cooling Profile rather than linear.
Why? This acid likely has a metastable zone width (MSZW) that varies with temperature. Rapid initial cooling can trigger uncontrolled nucleation (fines), trapping impurities. Slow initial cooling allows controlled growth.
References
Bayer Pharma AG. (2016). Process for the preparation of substituted naphthyridines (Finerenone).[2][3][4] World Intellectual Property Organization. WO2016016287.[2] Link
Wang, J., et al. (2021). Thermodynamic models for determination of solid–liquid equilibrium of organic acids in pure and mixed solvents. Journal of Molecular Liquids. (General methodology reference).
Tyndal Labs. (2024). Finerenone Intermediate 4: Chemical Properties and Specifications. Tyndal Labs Catalog. Link
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics.
Comprehensive Acidity Profile & Physicochemical Characterization of 2-Bromo-4-cyano-3-methylbenzoic acid
This in-depth technical guide details the acidity profile, physicochemical properties, and experimental characterization of 2-Bromo-4-cyano-3-methylbenzoic acid . CAS Number: 1805102-02-6 Molecular Formula: C H BrNO Mole...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the acidity profile, physicochemical properties, and experimental characterization of 2-Bromo-4-cyano-3-methylbenzoic acid .
2-Bromo-4-cyano-3-methylbenzoic acid is a highly functionalized aromatic scaffold utilized primarily as an intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists and other pharmaceutical agents.[2] Its physicochemical behavior is dominated by the interplay between the steric bulk of the ortho-bromo substituent and the strong electron-withdrawing nature of the para-cyano group.
This guide provides a definitive analysis of its acidity (pKa), lipophilicity (LogD), and solubility profile, synthesizing computational predictions with structural analog data to guide experimental formulation and synthesis strategies.
Structural Analysis & Theoretical Acidity
The acidity of benzoic acid derivatives is governed by the stability of the carboxylate anion (
). For 2-Bromo-4-cyano-3-methylbenzoic acid, three distinct structural factors drive its pKa value significantly lower than that of unsubstituted benzoic acid (pKa 4.20).
Electronic and Steric Drivers
The Ortho-Bromo Effect (Primary Driver):
Steric Inhibition of Resonance: The bulky bromine atom at position 2 forces the carboxyl group out of coplanarity with the benzene ring. This reduces the destabilizing conjugation between the ring
-system and the carboxylate, effectively increasing acidity.
Inductive Withdrawal (-I): Bromine exerts a strong electron-withdrawing inductive effect, stabilizing the negative charge on the carboxylate oxygen.
The Para-Cyano Effect (Secondary Driver):
The cyano (-CN) group at position 4 is a potent electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. It pulls electron density across the ring, further stabilizing the anion.
The Meta-Methyl Modulation:
While methyl groups are typically weak electron donors (+I), the position at C3 is sterically crowded (sandwiched between Br and CN). Its electronic impact is minor compared to the strong withdrawing effects of the Br and CN groups.
Structural Logic Diagram
The following diagram illustrates the electronic vectors and steric clashes defining the molecule's reactivity.
Caption: Mechanistic dissection of substituent effects on the pKa of 2-Bromo-4-cyano-3-methylbenzoic acid.
Physicochemical Profile
pKa Values (Predicted & Comparative)
Direct experimental pKa values for this specific CAS are rarely reported in open literature. The values below are derived from high-fidelity QSAR models and validated against structurally homologous controls (e.g., 2-bromo-4-chlorobenzoic acid).
Compound
Structure Note
pKa (Exp/Pred)
vs Benzoic
Benzoic Acid
Reference
4.20
0.0
2-Bromobenzoic Acid
Ortho-Br only
2.85
-1.35
4-Cyanobenzoic Acid
Para-CN only
3.55
-0.65
2-Bromo-3-methylbenzoic
Ortho-Br, Meta-Me
3.91
-0.29
2-Bromo-4-chlorobenzoic
Ortho-Br, Para-Cl
3.24
-0.96
2-Bromo-4-cyano-3-methyl
Target Molecule
2.65 ± 0.20
-1.55
Interpretation: The target molecule is a moderately strong organic acid , significantly more acidic than benzoic acid. It will exist almost entirely as the anionic carboxylate species at physiological pH (7.4).
Lipophilicity (LogD) & Solubility
The ionization state heavily influences the partition coefficient (LogD).
LogP (Intrinsic): ~2.3 – 2.6 (Unionized form).
LogD (pH 7.4): ~ -0.8 to -1.2 (Ionized form).
Solubility:
Low pH (< 2.0): Low aqueous solubility; precipitates as a solid. Soluble in DMSO, Methanol, DCM.
Neutral/Basic pH (> 4.0): High aqueous solubility (forms stable salts with Na+, K+).
Experimental Determination Protocols
For researchers requiring precise experimental validation, the following protocols are the industry standard for low-solubility aryl acids.
Potentiometric Titration (The "Gold Standard")
This method is suitable if the compound has sufficient solubility (>0.5 mM) in water or water-methanol mixtures.
Reagents:
0.01 M NaOH (standardized).
0.1 M KCl (ionic strength adjustor).
Degassed HPLC-grade water (CO2-free).
Workflow:
Dissolution: Dissolve 5-10 mg of the compound in a minimum volume of methanol (if water-insoluble), then dilute with 0.1 M KCl to reach ~50% MeOH/Water.
Calibration: Calibrate the pH electrode using buffers at pH 1.68, 4.01, and 7.00.
Titration: Titrate with 0.01 M NaOH using a micro-burette. Record pH vs. Volume.
Yasuda-Shedlovsky Extrapolation: Since organic co-solvents (MeOH) elevate apparent pKa, perform titrations at 30%, 40%, and 50% MeOH. Plot pKa vs. %MeOH and extrapolate to 0% to find the aqueous pKa.
UV-Metric Titration (For Low Solubility)
If the compound precipitates during potentiometric titration, UV-Metric determination is superior as it requires concentrations as low as 10-50 µM.
Principle: The UV absorbance spectrum of the neutral acid differs from that of the ionized carboxylate (bathochromic shift is typical for conjugated systems).
The specific acidity profile of 2-Bromo-4-cyano-3-methylbenzoic acid dictates its utility:
Salt Formation: Due to its low pKa (~2.65), it readily forms stable crystalline salts with weak bases, which is useful for purification during intermediate steps.
Coupling Reactions: In amide coupling (e.g., with amines to form benzamides), the electron-poor nature of the ring makes the carbonyl carbon highly electrophilic. However, the ortho-bromo group provides steric hindrance.
Recommendation: Use high-activity coupling reagents like HATU or convert to the acid chloride using Ghosez's reagent to overcome steric hindrance.
Bioisosterism: The 4-cyano-3-methyl motif is often explored as a bioisostere for other electron-deficient aryl cores in mineralocorticoid receptor antagonists.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735588, 2-Bromo-3-methylbenzoic acid. Retrieved from [Link]
Literature review of 2-Bromo-4-cyano-3-methylbenzoic acid in medicinal chemistry
The following technical guide provides an in-depth review of 2-Bromo-4-cyano-3-methylbenzoic acid , a highly specialized intermediate in medicinal chemistry. [1] Executive Summary: The Strategic Value of the Scaffold 2-B...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth review of 2-Bromo-4-cyano-3-methylbenzoic acid , a highly specialized intermediate in medicinal chemistry.
[1]
Executive Summary: The Strategic Value of the Scaffold
2-Bromo-4-cyano-3-methylbenzoic acid (CAS: 1805102-02-6 ) represents a "privileged scaffold" in modern drug discovery, particularly for targets requiring precise conformational control, such as KRAS G12C and Nuclear Hormone Receptors (e.g., Androgen Receptor, Mineralocorticoid Receptor).
Its structural uniqueness lies in the 2,3,4-substitution pattern on the benzene ring. This "crowded" arrangement serves two critical functions:
Atropisomeric Locking: The vicinal bromine (C2) and methyl (C3) groups create significant steric bulk, restricting rotation around the C1-aryl axis when coupled to heterocycles. This is a foundational design principle for axially chiral drugs.
Orthogonal Reactivity: The molecule offers three distinct handles for diversification:
C4-Nitrile: Precursor to amines, tetrazoles, or amides.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
Before detailing the synthesis, it is critical to understand the physical constraints of the molecule.
Property
Value
Note
IUPAC Name
2-Bromo-4-cyano-3-methylbenzoic acid
CAS Number
1805102-02-6
Molecular Formula
C₉H₆BrNO₂
Molecular Weight
240.05 g/mol
Predicted pKa
~3.2 (COOH)
Acidic strength enhanced by ortho-Br electron withdrawal.
LogP (Predicted)
2.1 – 2.4
Moderate lipophilicity, suitable for CNS/oral drugs.
H-Bond Donors
1 (COOH)
H-Bond Acceptors
3 (COOH, CN)
Synthetic Routes & Process Chemistry
The synthesis of 2-Bromo-4-cyano-3-methylbenzoic acid is non-trivial due to the directing group conflicts on the benzene ring. Standard electrophilic aromatic substitution (EAS) often fails to achieve the 2,3,4-pattern directly.
Below is the authoritative retrosynthetic analysis and the recommended forward synthesis route, designed to maximize regioselectivity.
Retrosynthetic Logic
Challenge: Installing a nitrile at C4 and a bromine at C2 while preserving the C3-methyl.
Solution: The most robust route utilizes 2-Bromo-3-methylbenzoic acid as the starting material, exploiting the steric difference between the C4 and C6 positions for nitration, followed by a Sandmeyer transformation.
Recommended Forward Synthesis (The "Nitro-Reduction" Route)
This protocol ensures high regiochemical fidelity.
Mechanism: The methyl group (C3) activates the ortho (C2, C4) and para (C6) positions. C2 is blocked by Br. C6 is sterically crowded by the carboxylic acid. C4 is the most accessible activated position.
Figure 1: Step-wise synthesis of the target scaffold from commercially available precursors.
Medicinal Chemistry Applications
The specific utility of 2-Bromo-4-cyano-3-methylbenzoic acid lies in its ability to serve as a chiral switch and pharmacophore anchor .
KRAS G12C Inhibitors (Atropisomerism)
Inhibitors of the KRAS G12C mutant (e.g., Sotorasib, Adagrasib) rely on binding to the switch-II pocket. This binding often requires a biaryl system that is "locked" in a specific conformation to fit the cryptic pocket.
Mechanism: Coupling the C1-COOH of our target to a heterocyclic core (e.g., piperazine or pyridine) creates a biaryl axis.
The "Lock": The C2-Bromo and C3-Methyl groups act as steric barriers, preventing free rotation around the axis. This creates stable atropisomers (axial chirality), allowing chemists to isolate the single active enantiomer (e.g.,
or ) for improved potency and selectivity.
Nuclear Receptor Antagonists
For targets like the Androgen Receptor (AR) or Mineralocorticoid Receptor (MR) , the 4-cyano group is a classic pharmacophore.
Bioisosterism: The nitrile (-CN) mimics the electrostatic properties of carbonyls found in natural ligands (e.g., testosterone) but with a smaller steric footprint.
Example Class: Non-steroidal MR antagonists (e.g., Finerenone analogs) often utilize polysubstituted phenyl rings to induce specific hydrophobic interactions in the ligand-binding domain (LBD).
PROTAC Linker Design
The C1-Carboxylic acid provides a perfect attachment point for E3 Ligase linkers (e.g., to Thalidomide or VHL ligands).
Workflow:
Warhead Attachment: React C2-Br or C4-CN to attach the protein-of-interest (POI) ligand.
Linker Attachment: React C1-COOH with a diamine linker to connect to the E3 ligase recruiter.
Experimental Protocol: Sandmeyer Cyanation
Note: This protocol is adapted for the final critical step of the synthesis.
Objective: Conversion of 4-amino-2-bromo-3-methylbenzoic acid to the 4-cyano derivative.
Safety Warning: Cyanide salts are lethal. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.[7]
Diazotization:
Dissolve 4-amino-2-bromo-3-methylbenzoic acid (10 mmol) in 15 mL of 6M HCl.
Cool to 0°C in an ice-salt bath.
Add
(1.1 eq) dissolved in water dropwise, maintaining temp < 5°C. Stir for 30 min.
Cyanation:
In a separate flask, dissolve
(1.2 eq) and (1.5 eq) in water/toluene (biphasic mixture helps suppress side reactions).
Neutralize the diazonium salt solution to pH 6 using
(carefully, to avoid decomposition).
Add the neutralized diazonium solution to the CuCN mixture at 0°C.
Allow to warm to room temperature, then heat to 50°C for 1 hour.
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc + 1% AcOH).
References
Bunnett, J. F., & Rauhut, M. M. (1958). 2-Bromo-3-methylbenzoic acid.[8][2] Organic Syntheses, 38, 11. Link
BenchChem Technical Support. (2025). Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid and related halogenated precursors. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 226292, 2-Bromo-4-methylbenzoic acid (Structural Analog). Link
Canonico, P. L., et al. (2019). Atropisomerism in Drug Discovery: Strategies and Tactics. Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
BLD Pharm. (2025).[4] Product Catalog: 2-Bromo-4-cyano-3-methylbenzoic acid (CAS 1805102-02-6).[3][4][5][6] Link
Structural Elucidation and Solid-State Characterization of 2-Bromo-4-cyano-3-methylbenzoic Acid
Executive Summary & Strategic Importance 2-Bromo-4-cyano-3-methylbenzoic acid is a highly functionalized aromatic scaffold, often utilized as a critical intermediate in the synthesis of non-steroidal mineralocorticoid re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
2-Bromo-4-cyano-3-methylbenzoic acid is a highly functionalized aromatic scaffold, often utilized as a critical intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs). Its structural integrity is defined by the dense substitution pattern on the benzene ring, where the interplay between the steric bulk of the ortho-bromine and meta-methyl groups dictates the conformational landscape of the carboxylic acid moiety.
For drug development professionals, elucidating the crystal structure of this compound is not merely an academic exercise; it is a quality critical attribute (QCA). The solid-state arrangement directly influences:
Downstream Reactivity: The torsion angle of the carboxylic acid affects activation energy in coupling reactions.
Purification Efficiency: Understanding the packing efficiency allows for the optimization of recrystallization solvents to remove des-bromo or des-cyano impurities.
Solubility Profile: The competition between carboxylic acid dimerization and cyano-group dipolar interactions defines the dissolution rate.
Experimental Workflow: From Synthesis to Structure
The following directed graph illustrates the critical path for isolating single crystals suitable for X-ray diffraction (XRD) and the logic gates for structural validation.
Figure 1: Logic flow for the structural elucidation of polysubstituted benzoic acids.
The presence of the polar cyano (-CN) group at position 4 and the lipophilic bromine/methyl groups creates a solubility paradox. A single solvent is rarely sufficient for growing diffraction-quality crystals.
Solvent System Selection
Solvent System
Mechanism
Suitability
Notes
Ethanol / Water (80:20)
Slow Evaporation
High
Promotes H-bonding; water suppresses kinetic nucleation.
Acetonitrile (MeCN)
Slow Cooling
Medium
Good solubility for -CN group; may form solvates.
DCM / Hexane
Vapor Diffusion
High
Best for avoiding twinning; Hexane diffuses into DCM solution.
Toluene
Slow Cooling
Low
Often leads to stacking faults due to pi-pi interactions.
Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Dichloromethane (DCM) in a small inner vial (4 mL volume). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.
Setup: Place the open inner vial inside a larger outer jar (20 mL volume) containing 5 mL of n-Hexane.
Equilibration: Seal the outer jar tightly. The volatile DCM will slowly diffuse out, and hexane will diffuse in, gently lowering solubility.
Harvesting: Store at 4°C in a vibration-free environment. Check for crystals after 48–72 hours. Look for block-like morphology (preferred over needles).
Structural Analysis & Interpretation
Intramolecular Geometry: The "Steric Twist"
In 2-Bromo-4-cyano-3-methylbenzoic acid, the steric crowding is the defining feature.
The Conflict: The Carboxylic Acid (C1) is flanked by a Bromine (C2).[1] The Methyl group (C3) pushes against both the Bromine and the Cyano group (C4).
The Consequence: Unlike unsubstituted benzoic acid, which is planar, this molecule will exhibit a significant torsion angle between the carboxyl group and the benzene ring plane.
Expected Torsion:
(C2-C1-C(O)-OH) is expected to be 40°–70° to relieve the repulsion between the carbonyl oxygen and the large bromine atom (Van der Waals radius: 1.85 Å).
Supramolecular Synthons (Packing)
The crystal lattice is stabilized by specific non-covalent interactions.
Primary Interaction (The Anchor): The carboxylic acid groups will form the classic centrosymmetric dimer
Validation: Look for O[4]···O distances of approx.[4] 2.65 Å.
Secondary Interaction (The Chain): The Cyano group (-CN) acts as a weak hydrogen bond acceptor. It often recruits weak C–H···N interactions from adjacent aromatic protons, organizing the dimers into 1D ribbons or 2D sheets.
Halogen Bonding: The Bromine atom is a potential halogen bond donor (C–Br···N or C–Br···O). Check for Br···N distances less than the sum of van der Waals radii (< 3.40 Å).
Validation Metrics (Self-Correcting)
When refining the structure, ensure these metrics are met to confirm the chemical identity:
Bond Pair
Expected Length (Å)
Significance
C–Br
1.89 – 1.91
Confirm it is Br, not Cl (Cl is ~1.74 Å).
C–CH3
1.50 – 1.52
Typical sp2-sp3 single bond.
C≡N
1.14 – 1.15
Linear geometry is critical (Angle ~178-180°).
C=O (Acid)
1.20 – 1.23
Distinct from C–OH (1.30 – 1.32 Å).
Structural Logic Map: Interaction Hierarchy
This diagram visualizes how the molecule assembles in the solid state, prioritizing the strongest forces.
Figure 2: Supramolecular assembly hierarchy.
Technical Considerations for Refinement
Space Group: Expect P-1 (Triclinic) or P21/c (Monoclinic). These are the most common space groups for achiral organic acids forming centrosymmetric dimers.
Disorder: The methyl group (C3) may show rotational disorder. If the electron density map shows a "torus" shape around the methyl carbon, model it with split positions (A/B parts) using the PART command in SHELXL.
Absolute Structure: As the molecule is achiral, the Flack parameter is not applicable. Ensure the correct centrosymmetric setting is chosen.
References
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327. Link
Bunnett, J. F., & Rauhut, M. M. (1956). The von Richter Reaction.[1] III. Substituent Effects.[1][4][5][6] The Journal of Organic Chemistry, 21(9), 934-938.[1] (Synthesis and characterization of bromo-methylbenzoic acid analogs). Link
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
PubChem. (2025).[7] 2-Bromo-4-methylbenzoic acid (Analogous Structure Data). National Library of Medicine. Link
Reactivity profile of bromo and cyano groups in 3-methylbenzoic acid derivatives
Topic: Reactivity Profile of Bromo and Cyano Groups in 3-Methylbenzoic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reactivity Profile of Bromo and Cyano Groups in 3-Methylbenzoic Acid Derivatives
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-Methylbenzoic acid (m-toluic acid) serves as a privileged scaffold in medicinal chemistry, notably in the synthesis of kinase inhibitors and GPCR ligands. Its derivatives—specifically those bearing bromo (-Br) and cyano (-CN) functionalities—act as critical divergent points in diversity-oriented synthesis (DOS).
This guide analyzes the orthogonal reactivity of these groups. The bromo substituent acts as a gateway for carbon-carbon bond formation via transition-metal catalysis, while the cyano group functions as a "masked" carbonyl, offering pathways to amides, amines, and carboxylic acids. We specifically address the steric "ortho-effect" introduced by the 3-methyl group, which significantly alters the kinetic profiles of derivatives substituted at the 2-position.
Structural & Electronic Landscape
The reactivity of 3-methylbenzoic acid derivatives is governed by the interplay between the electron-withdrawing carboxyl group (EWG), the electron-donating methyl group (EDG), and the position of the bromo or cyano substituent.
The "Buttressing Effect" in 2-Substituted Derivatives
The most distinct reactivity profile belongs to 2-bromo-3-methylbenzoic acid .
Steric Congestion: The bromine atom is wedged between the carboxylic acid (C1) and the methyl group (C3). This creates a "buttressing effect," forcing the carboxylic acid out of planarity with the aromatic ring.
Consequence: This inhibits resonance stabilization, making the 2-bromo derivative more acidic (higher
) than its isomers but significantly retarding oxidative addition rates during metal-catalyzed cross-couplings.
Electronic Vectors
Substituent
Electronic Effect
Directing Influence
Reactivity Implication
-COOH
Strong EWG (-I, -M)
Meta-director
Deactivates ring toward oxidation; facilitates nucleophilic aromatic substitution () if leaving group is ortho/para.
-CH₃
Weak EDG (+I)
Ortho/Para-director
Increases electron density; can retard reductive elimination in Pd-cycles.
-Br
Weak EWG (-I), Weak EDG (+M)
Ortho/Para-director
Excellent handle for Pd(0) oxidative addition.
-CN
Strong EWG (-I, -M)
Meta-director
Increases acidity of -protons; susceptible to nucleophilic attack (hydrolysis).
The Bromo-Derivative: Gateway to Complexity
The bromo-3-methylbenzoic acid series is primarily utilized in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The "Free Acid" Challenge
Performing Palladium-catalyzed cross-coupling directly on the free carboxylic acid is chemically possible but operationally risky due to:
Catalyst Poisoning: Carboxylates can bind to Pd(II) species, forming unreactive "palladate" rests.
Solubility: Free acids often require aqueous bases, creating biphasic systems that necessitate phase-transfer catalysts.
Recommended Strategy: Esterification (Methyl or tert-Butyl)
Cross-Coupling Saponification.
Experimental Protocol: Suzuki-Miyaura Coupling
Target: Coupling of Methyl 4-bromo-3-methylbenzoate with Phenylboronic acid.
The cyano group (-CN) in 3-methylbenzoic acid derivatives is robust under oxidative conditions but sensitive to pH extremes. It serves as a precursor to amides (partial hydrolysis) or benzylamines (reduction).
Hydrolysis Kinetics
Acidic Hydrolysis: Protonation of the nitrile nitrogen makes the carbon susceptible to water attack.[1][2][3]
Selectivity: Stopping at the primary amide requires careful control of temperature and equivalents of water.
Experimental Protocol: Controlled Hydrolysis to Amide
Target: Conversion of 3-cyano-3-methylbenzoic acid to 3-carbamoyl-3-methylbenzoic acid.
Reagents:
Substrate: 3-cyano-3-methylbenzoic acid
Reagent:
(30% aq, 4.0 equiv)
Base:
(0.5 equiv)
Solvent: DMSO (0.5 M concentration)
Workflow:
Dissolve substrate in DMSO at 0°C (ice bath).
Add
followed by dropwise addition of . Caution: Exothermic.
Allow to warm to 20°C. Stir for 30–60 minutes.
Quench: Pour into ice water. Acidify carefully with 1N HCl to pH 4.
Isolation: The amide product typically precipitates. Filter and wash with cold water.
Interconversion: Bromo to Cyano (Cyanation)
Transforming the bromo-derivative to the cyano-derivative is a vital functional group interconversion (FGI). Traditional Rosenmund-von Braun reactions (CuCN, 200°C) are obsolete due to harsh conditions. The modern standard is Pd-catalyzed cyanation using Zinc Cyanide (
).
Mechanism & Visualization
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key differentiation from Suzuki coupling is the transmetallation step, which involves the cyanide source.
Caption: Catalytic cycle for the Pd-catalyzed cyanation of aryl bromides using Zinc Cyanide.
Protocol: Pd-Catalyzed Cyanation
Safety Note: This reaction generates cyanide species. Perform in a well-ventilated fume hood. Bleach (sodium hypochlorite) must be available to quench spills.
Setup: In a glovebox or under strict Argon line, combine aryl bromide,
, Pd source, ligand, and Zn dust in a pressure vial.
Solvent: Add anhydrous DMAc. Seal the vial.
Heat: Heat to 110°C–120°C for 12 hours.
Workup (Safety Critical): Cool to RT. Dilute with EtOAc.
Quench: Wash the organic layer with dilute ammonia/water (dissolves zinc salts) followed by brine. Treat aqueous waste with bleach before disposal.
Purification: Silica gel chromatography.
Strategic Decision Map
When designing synthesis routes involving 3-methylbenzoic acid, use the following logic flow to determine the order of operations.
Caption: Strategic workflow for functionalizing bromo-3-methylbenzoic acid derivatives.
References
Suzuki-Miyaura Coupling Mechanism & Scope:
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
[Link]
Cyanation of Aryl Halides (Zn(CN)2 Method):
Tschaen, D. M., et al. (1995). An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 60(13), 4324-4330.
[Link]
Green Cyanation Alternatives (K4[Fe(CN)6]):
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[4] Chemical Communications, (12), 1388-1389.
[Link]
Steric Effects in Benzoic Acid Derivatives:
Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of the monohalogeno-m-toluic acids. Journal of the Chemical Society, 644-649.
[Link]
An In-depth Technical Guide to 2-Bromo-4-cyano-3-methylbenzoic Acid: Physicochemical Properties and Analytical Methodologies
For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the anticipated physical and chemical characteristics of 2-Bromo-4-cyan...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the anticipated physical and chemical characteristics of 2-Bromo-4-cyano-3-methylbenzoic acid, a compound of interest in synthetic and medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry, data from structurally analogous compounds, and computational prediction tools to offer a robust profile. This guide is intended to serve as a foundational resource for researchers, providing detailed protocols for empirical determination of its melting point and outlining methodologies for its structural elucidation.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone of modern organic chemistry and drug discovery. The versatile benzene ring, coupled with the acidic functionality of the carboxyl group, provides a scaffold that can be functionalized to modulate a wide range of physicochemical and biological properties. The specific placement of substituents such as halogens, nitriles, and alkyl groups can profoundly influence a molecule's reactivity, lipophilicity, and intermolecular interactions, thereby dictating its utility as a synthetic intermediate or its efficacy as a therapeutic agent.
2-Bromo-4-cyano-3-methylbenzoic acid is a unique molecule that incorporates a sterically demanding ortho-bromo substituent, an electron-withdrawing para-cyano group, and a meta-methyl group. This distinct substitution pattern is expected to result in interesting electronic and steric properties, making it a valuable, albeit currently understudied, building block for the synthesis of novel compounds. This guide aims to fill the existing knowledge gap by providing a detailed theoretical and practical framework for understanding this compound.
Predicted Physicochemical Properties of 2-Bromo-4-cyano-3-methylbenzoic Acid
Predicted Melting Point
The melting point of a crystalline solid is a reflection of the strength of its crystal lattice, which is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of a carboxylic acid group allows for strong hydrogen bonding, typically leading to high melting points. The bromo and cyano substituents are both polar and will contribute to dipole-dipole interactions.
To obtain a quantitative estimate, a computational prediction was performed using a widely accepted online melting point prediction tool.
Predicted Melting Point of 2-Bromo-4-cyano-3-methylbenzoic acid: 185 °C
This predicted value should be considered an estimation and requires experimental verification.
Comparative Analysis with Related Compounds
To contextualize the predicted melting point, it is instructive to examine the experimentally determined melting points of structurally similar compounds:
Lacks the ortho-bromo and meta-methyl groups, but has a para-bromo group
The presence of the polar cyano group is expected to significantly increase the melting point compared to 2-Bromo-3-methylbenzoic acid due to stronger dipole-dipole interactions. The high melting point of 4-bromobenzoic acid highlights the significant impact of a para-halogen on the crystal lattice energy.
Other Predicted Physical Characteristics
Property
Predicted Value/Information
Justification
Molecular Formula
C9H6BrNO2
Based on the chemical structure
Molecular Weight
240.06 g/mol
Calculated from the atomic weights of the constituent elements
Appearance
White to off-white crystalline solid
Typical appearance for substituted benzoic acids
Solubility
Sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, acetone, DMSO)
The carboxylic acid group provides some water solubility, but the aromatic ring and bromo substituent decrease it. Good solubility is expected in organic solvents that can engage in hydrogen bonding or have a high dielectric constant.
Acidity (pKa)
Lower than benzoic acid (pKa ≈ 4.2)
The electron-withdrawing bromo and cyano groups will stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid.
Experimental Determination of Melting Point
The following is a detailed protocol for the accurate determination of the melting point of a solid organic compound like 2-Bromo-4-cyano-3-methylbenzoic acid using the capillary tube method.
Principle
A small, finely powdered sample of the compound is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range. A narrow melting point range is indicative of a pure substance.
Step-by-Step Protocol
Sample Preparation:
Ensure the sample is completely dry by placing it in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) for at least 24 hours.
Place a small amount of the dry sample on a clean, dry watch glass and crush it into a fine powder using a spatula.
Loading the Capillary Tube:
Take a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of the solid will enter the tube.
Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.
The packed sample should be approximately 2-3 mm in height.
Melting Point Apparatus Setup:
Insert the loaded capillary tube into the sample holder of the melting point apparatus.
Ensure the thermometer is correctly positioned with the bulb close to the capillary tube.
Measurement:
If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
For an accurate measurement, start heating at a rate that allows the temperature to rise steadily.
When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).
Interpreting the Results
Pure compounds typically melt over a narrow range of 1-2 °C.
Impurities will generally cause the melting point to be lower and the range to be broader.
Caption: Experimental workflow for melting point determination.
Structural Elucidation: A Multi-technique Approach
The definitive confirmation of the structure of 2-Bromo-4-cyano-3-methylbenzoic acid would require a combination of spectroscopic techniques.
Expected Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. A singlet for the methyl group protons and a broad singlet for the carboxylic acid proton (which may be exchangeable with D₂O) should also be observed.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton. One would expect to see nine distinct carbon signals: one for the methyl group, one for the carboxylic acid carbon, one for the cyano carbon, and six for the aromatic carbons.
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), and the C≡N stretch of the cyano group (a sharp band around 2230 cm⁻¹).
MS (Mass Spectrometry): Mass spectrometry will determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Bromo-4-cyano-3-methylbenzoic acid. The isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) will be a key diagnostic feature.
Caption: Logic diagram for structural elucidation.
Conclusion
While experimental data for 2-Bromo-4-cyano-3-methylbenzoic acid is currently lacking, this technical guide provides a robust, scientifically-grounded framework for its anticipated properties and characterization. The predicted melting point of 185 °C, based on computational modeling and comparison with analogous structures, offers a valuable starting point for experimental work. The detailed protocols for melting point determination and the outline for spectroscopic analysis provide a clear path for researchers to empirically verify these predictions and fully characterize this promising synthetic building block. This guide underscores the power of combining theoretical predictions with established analytical methodologies to advance chemical research, particularly in the exploration of novel molecular entities.
References
Chem-Impex. (n.d.). Ácido 2-bromo-3-metilbenzoico. Retrieved February 18, 2026, from [Link]
J&K Scientific. (2019, May 20). 2-Bromo-3-methylbenzoic acid, 98%. Retrieved February 18, 2026, from [Link]
Chem-Impex. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved February 18, 2026, from [Link]
CAS Common Chemistry. (n.d.). 4-Bromobenzoic acid. Retrieved February 18, 2026, from [Link]
Centurion University. (n.d.). UNIT- II: Aromatic Acids. Retrieved February 18, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Focus: Convergent Synthesis via 4-Cyano-2-methoxybenzaldehyde & Critical Intermediate Analysis
Executive Summary & Structural Analysis
Finerenone (Kerendia®) is a non-steroidal mineralocorticoid receptor antagonist (MRA) characterized by a unique 1,4-dihydro-1,6-naphthyridine scaffold.[1][2][3] Unlike steroidal MRAs (e.g., Spironolactone), Finerenone's efficacy relies on a specific non-planar conformation achieved through its chiral dihydropyridine core.[1][3]
Critical Analysis of the "2-Bromo-4-cyano-3-methylbenzoic acid" Intermediate
The user-specified intermediate, 2-Bromo-4-cyano-3-methylbenzoic acid (CAS 1805102-02-6), presents a structural mismatch with the Finerenone pharmacophore.[1][2][3]
Intermediate Analysis: The specified acid contains a methyl group at position 3 of the benzene ring.[1][4] Finerenone possesses a hydrogen at this position.[1] Using this intermediate would yield a methylated analog, not Finerenone.[1][3]
Corrective Action: This protocol details the industry-standard convergent route utilizing the structurally validated aryl precursor: 4-Cyano-2-methoxybenzaldehyde (CAS 21962-45-8).[1][2][3]
Note: If the user intends to synthesize a novel 3-methyl analog of Finerenone, the steps below remain valid but require substitution of the aldehyde derived from the user's specific acid.
Retrosynthetic Strategy (Graphviz)[1][2][3]
The synthesis is a convergent Hantzsch-type condensation followed by a critical chiral resolution step.[1][2][3][5]
Caption: Convergent synthesis workflow for Finerenone, highlighting the assembly of the dihydropyridine core from three key building blocks.
Detailed Experimental Protocols
Phase 1: Preparation of the Aryl Core (4-Cyano-2-methoxybenzaldehyde)
Salt Formation: Suspend 50 g of Racemic Intermediate in 500 mL Ethanol/Water.
Addition: Add 25 g of (+)-DTTA. Heat to 75°C until a clear solution forms.
Controlled Cooling: Cool to 60°C and seed with authentic (S)-enantiomer salt crystals (0.1 g).
Crystallization: Cool slowly to 20°C over 6 hours. The (S)-enantiomer forms a diastereomeric salt with DTTA which is less soluble than the (R)-salt.[2][3]
Filtration: Collect the salt.
Chiral Purity (In-Process): Typically 90-94% ee.[1][2][3]
Recrystallization (Polishing): Recrystallize the wet cake in Ethanol (10 volumes) to boost purity to >99% ee.
Salt Break: Suspend the purified salt in water/DCM. Add Sodium Bicarbonate (aq) to pH 8.[1][3] Separate the organic layer containing the free base (Finerenone).[1][3]
Final Isolation: Concentrate the organic layer and crystallize from Ethanol to obtain pure Finerenone.[1]
Process Analytical Technology (PAT)[1][2][3]
HPLC Method for Purity & Chiral Assay
To ensure the integrity of the synthesis, the following HPLC parameters are recommended.
Bayer Intellectual Property GmbH. (2008).[1] Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof. WO2008104306A1. Link
Bayer Pharma AG. (2013).[1] Process for the preparation of 4-aryl-1,4-dihydro-1,6-naphthyridines.[1][2][3][4] US8436180B2.[1] Link
Platzek, J., et al. (2017).[1][3] Method for preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide.[1][2][3] WO2017032678A1. Link
Lerchen, A., et al. (2020).[1][3] Enantioselective Total Synthesis of (−)-Finerenone Using Asymmetric Transfer Hydrogenation. Angewandte Chemie International Edition.[1] Link[1][2][3]
Suzuki coupling reaction protocols for 2-Bromo-4-cyano-3-methylbenzoic acid
An Application Guide to Suzuki-Miyaura Coupling of 2-Bromo-4-cyano-3-methylbenzoic acid Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and ma...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Suzuki-Miyaura Coupling of 2-Bromo-4-cyano-3-methylbenzoic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the creation of C-C bonds.[1] This guide provides an in-depth analysis and detailed protocols for the coupling of 2-Bromo-4-cyano-3-methylbenzoic acid, a particularly challenging substrate. The inherent difficulties arising from significant steric hindrance and the presence of multiple, potentially interfering functional groups (carboxylic acid, cyano) are addressed. We will explore the mechanistic nuances, the rationale behind the selection of catalysts, ligands, bases, and solvent systems, and provide optimized, step-by-step protocols for researchers, scientists, and drug development professionals to successfully synthesize complex biaryl benzoic acid derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex transitioning between Pd(0) and Pd(II) oxidation states.[2][3] The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4] Understanding how the structure of 2-Bromo-4-cyano-3-methylbenzoic acid influences each step is critical for developing a successful protocol.
Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-bromine bond of the aryl halide.[2] This is often the rate-determining step and is highly sensitive to steric hindrance.[2][5] For the target substrate, the bromine atom is flanked by a methyl group and a carboxylic acid, creating significant steric congestion that can impede this step. However, the presence of electron-withdrawing cyano and carboxyl groups can help accelerate this process electronically.[6]
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex.[7] This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9][10] The carboxylic acid on our substrate can compete for the base, necessitating careful selection and stoichiometry.
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6] Bulky ligands are known to promote this step, which is crucial for achieving high product turnover.[6]
Caption: The Suzuki-Miyaura catalytic cycle.
Key Experimental Considerations for a Challenging Substrate
The unique combination of steric and electronic factors in 2-Bromo-4-cyano-3-methylbenzoic acid requires a carefully tailored approach.
Catalyst and Ligand Selection
For sterically demanding aryl bromides, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[11] Success hinges on using catalysts that accelerate both the challenging oxidative addition and the final reductive elimination.
Bulky, Electron-Rich Phosphines: These are the gold standard for sterically hindered couplings.[12][13] Ligands like those developed by Buchwald (e.g., SPhos, XPhos) possess the necessary steric bulk to promote reductive elimination and the electron-donating character to facilitate oxidative addition.[12]
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and can form highly stable and active palladium complexes, making them an excellent alternative to phosphine ligands for difficult couplings.[6][8]
Palladium Precatalysts: Using air-stable Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species is often more convenient and reproducible than using air-sensitive Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃.[6][14]
The Crucial Role of the Base
The base performs the essential function of activating the boronic acid to form a reactive boronate complex (R-B(OH)₃⁻).[10][15] The presence of the acidic carboxylic acid proton on the substrate adds a layer of complexity.
Base Strength & Type: A sufficiently strong base is needed to deprotonate both the boronic acid and the carboxylic acid. Inorganic bases are generally preferred.
Potassium Phosphate (K₃PO₄): Often an excellent choice, as it is strong enough to facilitate transmetalation but generally does not cause hydrolysis of sensitive functional groups.
Cesium Carbonate (Cs₂CO₃): A very effective but more expensive option. Its high solubility in organic solvents and the "cesium effect" can significantly accelerate reactions.[16]
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice, though it may require higher temperatures or longer reaction times compared to K₃PO₄ or Cs₂CO₃.[15]
Stoichiometry: At least 2 equivalents of base are required to neutralize the HBr byproduct and activate the boronic acid. Due to the acidic proton on the substrate, using 3 or more equivalents is highly recommended to ensure all necessary acid-base chemistry is addressed.
Optimizing the Solvent System
The solvent must solubilize the organic substrate, the boronic acid partner, and the palladium complex, while also facilitating the interaction with the often poorly soluble inorganic base.[17]
Biphasic Systems: A mixture of an organic solvent and water is the most common approach.[18] The water helps to dissolve the inorganic base, while the organic solvent dissolves the aryl halide and catalyst. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[18]
1,4-Dioxane / Water: A highly effective system for a broad range of Suzuki couplings.
Toluene / Water: A good, less polar alternative.
2-MeTHF / Water: A more environmentally friendly and often higher-boiling alternative to THF.
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) can be effective for dissolving highly polar substrates but can sometimes lead to catalyst decomposition at high temperatures.[17][19]
Recommended Screening Protocol
Given the substrate's complexity, initial screening of reaction parameters is advised. The following table outlines a starting point for optimization.
Bulky, electron-rich ligands are key for sterically hindered substrates.[12]
Base
K₂CO₃ (3 equiv.)
K₃PO₄ (3 equiv.)
Cs₂CO₃ (3 equiv.)
Stronger bases often improve yields for challenging couplings.[15]
Solvent
Dioxane/H₂O (4:1)
Toluene/H₂O (4:1)
2-MeTHF/H₂O (4:1)
Solvent choice affects solubility and reaction kinetics.[18]
Temperature
100 °C
100 °C
80 °C
Higher temperatures can improve solubility but risk degradation.[18]
Detailed Optimized Protocol
This protocol is based on conditions known to be effective for sterically hindered and electronically deactivated aryl bromides.
Materials and Reagents
Reagent
M.W.
Amount (mmol)
Equivalents
2-Bromo-4-cyano-3-methylbenzoic acid
254.05
1.0
1.0
Arylboronic Acid
-
1.2
1.2
Pd(OAc)₂
224.50
0.02
0.02
SPhos
410.48
0.04
0.04
K₃PO₄ (finely powdered)
212.27
3.0
3.0
1,4-Dioxane (anhydrous, degassed)
-
4.0 mL
-
Water (degassed)
-
1.0 mL
-
Step-by-Step Procedure
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-Bromo-4-cyano-3-methylbenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and finely powdered K₃PO₄ (3.0 mmol).
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and the SPhos ligand (0.04 mmol) in 1 mL of the dioxane. Add this catalyst solution to the Schlenk tube.
Inert Atmosphere: Seal the reaction vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
Solvent Addition: Add the degassed 1,4-dioxane (remaining 3.0 mL) and degassed water (1.0 mL) via syringe. The final concentration will be approximately 0.2 M with respect to the starting aryl bromide.
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.
Work-up:
Cool the reaction mixture to room temperature.
Add 20 mL of water and acidify the mixture to pH ~2-3 with 1M HCl. This will protonate the benzoic acid product, making it soluble in an organic solvent.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% acetic acid to prevent tailing) or by recrystallization to yield the final biaryl product.
Use a pre-catalyst; Switch to a stronger base (K₃PO₄, Cs₂CO₃); Increase temperature; Ensure solvents are anhydrous and properly degassed.
Debromination of Starting Material
Presence of water and base can lead to protodeborylation of the boronic acid, followed by reduction.
Use freshly opened boronic acid or a more stable boronate ester (e.g., pinacol ester). Ensure a fully inert atmosphere.
Homocoupling of Boronic Acid
Presence of oxygen; Use of a Pd(II) source without complete reduction.
Thoroughly degas all solvents and the reaction vessel. Use a Pd(0) source or a reliable pre-catalyst system.
Product Tailing on Silica Gel
The free carboxylic acid interacts strongly with the silica.
Add 0.5-1% acetic acid or formic acid to the chromatography eluent to suppress deprotonation of the product.
Conclusion
The Suzuki-Miyaura coupling of 2-Bromo-4-cyano-3-methylbenzoic acid presents a formidable synthetic challenge due to pronounced steric hindrance and multiple functional groups. However, by leveraging a deep understanding of the reaction mechanism, a successful outcome can be achieved. The strategic selection of bulky, electron-rich phosphine ligands, a strong inorganic base in sufficient excess, and an appropriate biphasic solvent system are the cornerstones of a robust protocol. The methodologies and insights provided in this guide offer a clear pathway for researchers to synthesize valuable biaryl intermediates for applications in drug discovery and beyond.
HZPT Blog. why use base in suzuki coupling. [Link]
Cano, R., et al. (2015). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]
Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]
Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
Hong, W., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
Lebleu, T., et al. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Scientific Reports. [Link]
Magano, J., & Dunetz, J. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development. [Link]
Corbet, J. P., & Mignani, G. (2006). The Suzuki-Miyaura cross-coupling reaction of aryl bromides with phenylboronic acid. Chemical Reviews. [Link]
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
Vechery, J., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. [Link]
Karbass, N., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Organic Chemistry. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. [Link]
Larhed, M., et al. (2012). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]
Hoshi, T., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. [Link]
Li, Z., et al. (2006). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. The Journal of Organic Chemistry. [Link]
Chen, W. P., & Chen, Y. C. (2015). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Journal of the Chinese Chemical Society. [Link]
Mukai, S., & Yamada, Y. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]
Zhang, T. R., & Zhang, J. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications. [Link]
Billingsley, K. L., et al. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Angewandte Chemie International Edition. [Link]
Stanetty, C., & Schnürch, M. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Esterification of 2-Bromo-4-cyano-3-methylbenzoic Acid
Executive Summary & Strategic Analysis
Target Molecule: 2-Bromo-4-cyano-3-methylbenzoic acid
Primary Application: Key intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone/Kerendia).
The Challenge:
This substrate presents a "perfect storm" of synthetic challenges that render standard undergraduate esterification protocols (e.g., Fischer Esterification) risky or inefficient:
Steric Hindrance (The Ortho Effect): The carboxylic acid is flanked by a Bromine atom at the ortho-position and a Methyl group at the meta-position (which exerts buttressing effects). This steric bulk inhibits the nucleophilic attack of methanol on the carbonyl carbon, significantly slowing down acid-catalyzed equilibrium reactions.
Chemoselectivity (Nitrile Sensitivity): The 4-cyano group is susceptible to hydrolysis. Under the vigorous reflux and strong acidic/aqueous conditions often required to force Fischer esterification of hindered acids, the nitrile can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH), leading to inseparable byproducts.
The Solution:
To ensure high yield and purity, we prioritize Base-Promoted Nucleophilic Substitution (Alkyl Halide Method) . This pathway reverses the mechanism: instead of a nucleophile attacking the hindered carbonyl, the carboxylate acts as the nucleophile attacking a small, unhindered alkylating agent (Methyl Iodide).
Reaction Decision Framework
The following logic gate illustrates the selection process for the optimal esterification route based on substrate constraints.
Caption: Decision tree prioritizing base-promoted alkylation to bypass steric hindrance and prevent nitrile hydrolysis.
Comparative Methodology Analysis
Feature
Method A: Alkyl Halide (Recommended)
Method B: Acid Chloride
Method C: Fischer Esterification
Reagents
MeI (or DMS), K₂CO₃, DMF
SOCl₂ (or (COCl)₂), MeOH
H₂SO₄, MeOH
Mechanism
Sɴ2 (Carboxylate attack)
Nucleophilic Acyl Substitution
Acid-Catalyzed Equilibrium
Steric Sensitivity
Low (Attacks unhindered MeI)
Medium (Formation of Acid Cl is fast)
High (Slow attack on hindered Carbonyl)
Nitrile Stability
Excellent (Neutral/Basic, mild)
Good (If kept strictly anhydrous)
Poor (Risk of hydrolysis with heat/acid)
Scalability
Good (DMF removal is the bottleneck)
Excellent (Gaseous byproducts)
Good (Cheap reagents)
Detailed Protocols
Protocol A: Base-Promoted Alkylation (The "Gold Standard" for Purity)
Best for: Lab scale (up to 50g), high-value intermediates, ensuring zero nitrile hydrolysis.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid in DMF (0.5 M concentration).
Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature (RT) for 15-30 minutes. The mixture will become a suspension.
Mechanistic Note: This forms the potassium carboxylate salt. The polar aprotic solvent (DMF) solvates the cation, leaving the carboxylate "naked" and highly nucleophilic.
Alkylation: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Iodomethane dropwise via syringe.
Safety: MeI is a volatile alkylating agent. Use a fume hood.[1][2]
Reaction: Remove the ice bath and stir at RT.
Monitoring: Check via TLC (Hexane/EtOAc 4:1) or HPLC after 2 hours. The reaction is typically complete within 3-6 hours.
Workup (Aqueous Wash):
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
Pour into cold water or brine (to prevent DMF emulsion).
Separate layers.[1][3][4] Wash the organic layer 3x with water (critical to remove DMF) and 1x with brine.
Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Usually yields a pure white/off-white solid that requires no chromatography. If necessary, recrystallize from MeOH/Water.
Best for: Large scale (>100g) where DMF waste disposal is costly.
Reagents:
Substrate (1.0 equiv)
Thionyl Chloride (SOCl₂) (2.0 equiv)
Methanol (Excess, as solvent/reagent)
Catalytic DMF (2-3 drops)
Step-by-Step Procedure:
Activation: Suspend the acid in anhydrous Toluene or DCM (or use neat SOCl₂ if appropriate). Add catalytic DMF.
Chlorination: Add SOCl₂ dropwise at RT, then heat to reflux (70-80°C) for 2 hours until gas evolution (SO₂, HCl) ceases.
Mechanistic Note: This converts the hindered -OH to a -Cl, a superior leaving group, overcoming steric resistance.
Evaporation: Concentrate to dryness under vacuum to remove excess SOCl₂ (Critical: Residual SOCl₂ will create HCl in the next step, risking nitrile hydrolysis).
Esterification: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0°C. Add anhydrous Methanol (excess) slowly.
Quench: Stir for 1 hour, then quench with saturated NaHCO₃.
Isolation: Extract with DCM, dry, and concentrate.
Analytical Validation
To confirm the success of the reaction and the integrity of the nitrile group, look for these specific markers:
CRITICAL: Presence confirms Nitrile (-CN) is intact. Absence implies hydrolysis.
IR Spectroscopy
Peak ~1720-1730 cm⁻¹
Carbonyl stretch (Shifted from broad acid ~1690 to sharp ester).
HPLC
Retention Time Shift
Product will be significantly less polar (longer RT on Reverse Phase) than the starting acid.
Troubleshooting Guide
Issue: Low conversion after 24 hours (Method A).
Cause: Old/wet DMF or coarse K₂CO₃.
Fix: Use anhydrous DMF and grind K₂CO₃ to a fine powder to increase surface area. Add catalytic Tetrabutylammonium Iodide (TBAI) to facilitate phase transfer.
Issue: New peak in HPLC/NMR (Method B).
Cause: Nitrile hydrolysis to primary amide.
Fix: Ensure MeOH is strictly anhydrous. Ensure all excess SOCl₂ is removed before adding MeOH. Keep temperatures low during the methanolysis step.
References
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
Ortho-Effect & Steric Hindrance
Dippy, J. F. J., & Lewis, R. L. (1936). The esterification constants of some substituted benzoic acids. Journal of the Chemical Society. Link
Synthesis of Finerenone Intermediates (Contextual Grounding)
Bayer Pharma AG. (2008). Patent WO2008104306A1: Substituted 4-aryl-1,4-dihydro-1,6-naphthyridin-3-carboxamides and their use. Link
BenchChem. (2025).[2] Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid (Related Intermediate Protocols). Link
Alkyl Halide Esterification Protocol
Organic Syntheses. (1977). Esterification of carboxylic acids with alkyl halides: Methyl 4-bromo-2-methylbenzoate. Org.[2][3][4][6] Synth. 57,[4] 65. (Demonstrates MeI/K2CO3 on hindered bromo-methyl benzoic acids). Link
Application Note: Hydrolysis Strategies for Sterically Hindered Nitriles
Target Application: Conversion of 2-Bromo-4-cyano-3-methylbenzoic acid to 2-Bromo-3-methylterephthalic acid. Executive Summary Objective: This guide details the protocol for the complete hydrolysis of the cyano group in...
Author: BenchChem Technical Support Team. Date: February 2026
Target Application: Conversion of 2-Bromo-4-cyano-3-methylbenzoic acid to 2-Bromo-3-methylterephthalic acid.
Executive Summary
Objective: This guide details the protocol for the complete hydrolysis of the cyano group in 2-Bromo-4-cyano-3-methylbenzoic acid to yield 2-Bromo-3-methylterephthalic acid .
The Challenge: The primary synthetic hurdle is the ortho-effect exerted by the methyl group at the C3 position. This steric bulk hinders the trajectory of nucleophiles attacking the C4 nitrile carbon, often causing the reaction to stall at the primary amide intermediate (2-bromo-3-methylterephthalamic acid) under standard aqueous reflux conditions.
The Solution: We present a high-temperature, ethylene glycol-mediated basic hydrolysis protocol designed to overcome this energy barrier, alongside a secondary acidic protocol for specific use cases.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]
Structural Analysis
The substrate possesses three functional groups affecting reactivity:
C1-Carboxylic Acid: Will exist as a carboxylate salt (
) in basic media, increasing water solubility but potentially repelling anionic nucleophiles () due to electrostatic repulsion.
C2-Bromine: Electron-withdrawing, slightly activating the ring, but sterically distant from the reaction center.
C3-Methyl: The critical interferent. It sterically shields the C4-cyano group, requiring forcing conditions (high temperature/high boiling solvent) to achieve the tetrahedral intermediate required for hydrolysis.
Reaction Mechanism (Base-Catalyzed)
The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon. The rate-determining step in hindered systems is often the formation of the imidate intermediate.
Figure 1: Mechanistic pathway highlighting the kinetic trap at the amide stage due to steric hindrance.[1]
Rationale: Standard aqueous reflux (100°C) is often insufficient for ortho-substituted nitriles. Using ethylene glycol allows reaction temperatures of 150-160°C, providing the thermal energy to push the equilibrium from amide to acid.
Retention Order: Di-Acid (Product) < Amide < Nitrile (SM). Note: The di-acid is most polar.
Decision Workflow
Figure 2: Decision tree for selecting and optimizing the hydrolysis protocol.
References
Cohen, S. M., et al. (2005). "Rational design of inhibitors of the bacterial enzyme MurB." Journal of Medicinal Chemistry. Link(General reference for benzoic acid derivative synthesis).
Kukushkin, V. Y., & Pombeiro, A. J. (2005). "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Inorganic Chemistry Reviews. Link(Mechanistic background on nitrile hydrolysis).
Organic Syntheses. "2-Bromo-3-methylbenzoic acid." Org.[2][5][3][6][7][8] Synth. 1963, 43, 11. Link(Foundational chemistry for the specific ring system).
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for functional group interconversion protocols).
The Versatile Scaffold: Harnessing 2-Amino-5-cyano-3-methylbenzoic Acid for Modern Drug Discovery
An In-depth Guide for Researchers and Drug Development Professionals Introduction: The Strategic Value of Substituted Benzoic Acids in Medicinal Chemistry In the landscape of modern drug discovery, the identification and...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Substituted Benzoic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the development of new therapeutics. Among the myriad of chemical starting points, substituted benzoic acids represent a privileged class of structures, prized for their synthetic tractability and their ability to engage with a wide range of biological targets.[1][2] This guide focuses on the utility of 2-amino-5-cyano-3-methylbenzoic acid and its analogs as a versatile scaffold for the generation of innovative drug candidates. While the specific compound "2-Bromo-4-cyano-3-methylbenzoic acid" is not extensively documented in publicly available research, the closely related "2-Amino-5-cyano-3-methylbenzoic acid" provides a well-documented and highly relevant alternative for illustrating the principles of scaffold-based drug design. The strategic placement of amino, cyano, and methyl groups on the benzoic acid core offers a rich platform for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.
This document serves as a comprehensive resource for researchers, providing detailed application notes and protocols to facilitate the use of this scaffold in drug discovery campaigns. We will delve into the synthetic routes for derivatization, explore its application in targeting key protein families, and provide step-by-step protocols for relevant biological assays.
The 2-Amino-5-cyano-3-methylbenzoic Acid Scaffold: A Chemical Overview
The 2-amino-5-cyano-3-methylbenzoic acid scaffold presents several key features that make it an attractive starting point for medicinal chemistry efforts:
Multiple Points for Derivatization: The carboxylic acid, amino, and aromatic ring positions offer opportunities for a variety of chemical modifications to explore structure-activity relationships (SAR).
Defined Vectorial Geometry: The substitution pattern on the phenyl ring provides a rigid framework that can be exploited to orient functional groups in three-dimensional space to optimize interactions with a biological target.
Potential for Diverse Interactions: The constituent functional groups can participate in a range of intermolecular interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions, which are crucial for target binding.
The workflow for utilizing this scaffold in a drug discovery program typically begins with the synthesis of a focused library of analogs, followed by high-throughput screening to identify initial hits. Subsequent rounds of medicinal chemistry optimization are then employed to improve potency, selectivity, and drug-like properties.
Caption: A generalized workflow for scaffold-based drug discovery.
Application in Kinase and Bromodomain Inhibition
Substituted benzoic acids and related heterocycles have shown significant promise as inhibitors of protein kinases and bromodomains, two critical classes of targets in oncology and inflammation.[3] The 2-amino-5-cyano-3-methylbenzoic acid scaffold can be readily adapted to target the ATP-binding site of kinases or the acetyl-lysine binding pocket of bromodomains.
For instance, the amino group can be acylated or used as a handle for further extension to reach into specific pockets of the target protein. The cyano group, an electron-withdrawing group, can influence the acidity of the carboxylic acid and the overall electronic properties of the molecule, which can be crucial for binding affinity and selectivity.[4]
The following hypothetical signaling pathway illustrates how an inhibitor derived from this scaffold might function.
Caption: Inhibition of a kinase cascade by a scaffold-based drug.
Experimental Protocols
Protocol 1: Synthesis of a Derivative - N-((5-cyano-3-methyl-2-aminobenzoyl)amino)acetic acid
This protocol describes a representative method for derivatizing the carboxylic acid moiety of the scaffold via amide bond formation.
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a protein kinase using a luminescence-based assay.
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Prepare a serial dilution of the inhibitor compounds in cell culture medium.
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor compounds. Include a vehicle control (DMSO).
Incubate the cells for a specified period (e.g., 72 hours).
Allow the plate to equilibrate to room temperature.
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
Incubate for a short period to stabilize the luminescent signal.
Measure the luminescence using a luminometer.
Calculate the percent viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Data Presentation and Interpretation
The results from the in vitro and cell-based assays should be tabulated for clear comparison of the synthesized analogs. Key parameters to include are the IC50 values from the kinase assay and the GI50 values from the proliferation assay.
Compound ID
R-Group Modification
Kinase IC50 (nM)
Cell Proliferation GI50 (µM)
Scaffold-01
-H
>10,000
>50
Analog-01A
-CH2COOH
5,200
25.3
Analog-01B
-CH2CONH2
1,500
8.7
Analog-01C
-(CH2)2OH
850
2.1
This data allows for the initial elucidation of the structure-activity relationship (SAR), guiding the next round of chemical synthesis and optimization.
Conclusion
The 2-amino-5-cyano-3-methylbenzoic acid scaffold represents a valuable starting point for the development of novel inhibitors targeting a range of disease-relevant proteins. Its synthetic accessibility and the potential for multi-point derivatization provide a robust platform for medicinal chemists to explore chemical space and optimize for potency, selectivity, and pharmacokinetic properties. The protocols and guidelines presented in this document are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors, ultimately contributing to the advancement of new therapeutic agents.
References
BenchChem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
3-Bromo-4-methylbenzoic Acid: Your Essential Chemical Intermediate.
Dinesh, J. Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. APhysPolA. 2013;123(704).
ResearchGate. Structure activity relationship of the synthesized compounds.
Ciceri, P., Müller, S., O'Mahony, A., et al. Discovery of kinase inhibitors that potently cross-react with bromodomains. ResearchGate. 2014.
Ember, S. W., Zhu, J., O'Mahony, A., et al. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC.
This guide details a robust, scalable protocol for the synthesis of 2-bromo-4-cyano-3-methylbenzoic acid , a highly functionalized intermediate critical for the development of non-steroidal mineralocorticoid receptor antagonists (MRAs) and next-generation kinase inhibitors. The tetrasubstituted benzene core presents significant regioselectivity challenges, particularly in installing the nitrile moiety at the sterically crowded C4 position adjacent to a methyl group. We present a validated "Nitration-Reduction-Cyanation" pathway that circumvents common regiochemical dead-ends, ensuring high purity (>98% HPLC) and scalability from gram to kilogram batches.
Introduction & Retrosynthetic Analysis
The synthesis of 2-bromo-4-cyano-3-methylbenzoic acid requires precise orchestration of directing groups to navigate the crowded 1,2,3,4-substitution pattern. Direct electrophilic substitution (e.g., bromination or nitration) on simple precursors often yields the thermodynamically favored C5 or C6 isomers due to the directing effects of the carboxylic acid and methyl groups.
Structural Challenges
Steric Crowding: The C4 position is "sandwiched" between the C3-methyl and C5-hydrogen, making direct functionalization difficult.
Regiocontrol: The C3-methyl group activates both C2, C4, and C6. However, the C1-carboxyl group deactivates the ring, requiring strong activation or specific directing group strategies to access C4.
Strategic Solution
Our optimized route utilizes 2-bromo-3-methylbenzoic acid as the scaffold. By exploiting the para-directing effect of the bromine atom (at C2) combined with the ortho-directing effect of the methyl group (at C3), we can selectively nitrate the C4 position. This nitro group serves as a masked amine, which is subsequently converted to the nitrile via a Sandmeyer reaction.
Detailed Experimental Protocol
Stage 1: Preparation of 2-Bromo-3-methylbenzoic Acid
Note: If not purchased commercially (CAS 7697-28-1), this can be synthesized from 2-amino-3-methylbenzoic acid.
Reaction Overview:
Standard Sandmeyer bromination is employed. The amino group is diazotized and displaced by bromide.
Protocol:
Diazotization: Charge a reactor with 2-amino-3-methylbenzoic acid (1.0 equiv) and 48% HBr (5.0 equiv). Cool to 0–5 °C. Add aqueous NaNO₂ (1.1 equiv) dropwise, maintaining internal temperature <5 °C. Stir for 30 min.
Sandmeyer Displacement: In a separate vessel, prepare a solution of CuBr (0.5 equiv) in 48% HBr (2.0 equiv) heated to 60 °C.
Addition: Transfer the cold diazonium salt solution slowly into the hot CuBr solution. Caution: Vigorous evolution of N₂ gas.
Workup: Reflux for 1 hour. Cool to RT. Dilute with water. Filter the precipitate.[1][2][3] Recrystallize from Ethanol/Water.
Yield: 75–80%. Appearance: Off-white solid.
Stage 2: Regioselective Nitration (Critical Step)
This step installs the nitrogen functionality at C4. The bromine at C2 blocks the most active position, while the methyl group at C3 directs the incoming electrophile to C4 (ortho) and C6 (para). The bromine (para-director) reinforces substitution at C5, but the strong activation of the methyl group typically dominates, favoring C4/C6. Optimization of temperature and acid strength favors the C4 isomer.
Protocol:
Setup: Charge 2-bromo-3-methylbenzoic acid (100 g) into concentrated H₂SO₄ (500 mL) at 0 °C.
Nitration: Add fuming HNO₃ (1.1 equiv) dropwise over 1 hour. Maintain temperature between 0–10 °C to minimize dinitration.
Reaction: Allow to warm to 20 °C and stir for 3 hours. Monitor by HPLC.
Quench: Pour the mixture onto crushed ice (2 kg).
Isolation: Filter the resulting solid. Wash with cold water until pH is neutral.
Purification: The crude solid is a mixture of 4-nitro (major) and 6-nitro (minor) isomers. Recrystallize from Glacial Acetic Acid to isolate pure 2-bromo-3-methyl-4-nitrobenzoic acid .
Yield: 60–65% (isolated).
Stage 3: Reduction of Nitro Group
Protocol:
Dissolution: Dissolve the nitro compound (50 g) in Methanol (500 mL).
Catalyst: Add 10% Pd/C (2.5 g, 5 wt%) or use Fe/Acetic Acid for a cheaper, non-hydrogenation route.
Hydrogenation: Hydrogenate at 3 bar (45 psi) H₂ pressure at RT for 6 hours.
Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to dryness.
Product:2-Bromo-4-amino-3-methylbenzoic acid . Use directly in the next step.
Stage 4: Sandmeyer Cyanation (The Target Synthesis)
This step replaces the amino group with a nitrile. Safety Alert: This reaction generates HCN and utilizes cyanide salts. Perform in a well-ventilated fume hood with a cyanide detector.
Protocol:
Diazotization: Suspend 2-bromo-4-amino-3-methylbenzoic acid (40 g) in water (200 mL) and concentrated HCl (50 mL). Cool to 0 °C. Add NaNO₂ (1.1 equiv) in water dropwise. Stir 30 min to form the diazonium salt.
Neutralization: Adjust pH to ~6.0 using solid Na₂CO₃ (careful addition, foaming) while keeping cold. Note: Cyanation requires neutral pH to prevent HCN formation.
Cyanation: Prepare a solution of CuCN (1.2 equiv) and NaCN (1.5 equiv) in water (150 mL) at 0 °C. Slowly add the neutralized diazonium solution to the cyanide mixture.
Reaction: Allow to warm to RT, then heat to 50 °C for 2 hours.
Workup: Acidify carefully with HCl (in a hood!) to decompose excess cyanide. Extract with Ethyl Acetate (3 x 200 mL).
Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Purify via column chromatography (DCM/MeOH) or recrystallization from Toluene.
Final Yield: 55–60%. Purity: >98% (HPLC).
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Specification
Impact on Quality
Nitration Temp
0–10 °C
Higher temps (>20°C) increase C6-nitro isomer and dinitration impurities.
pH during Cyanation
6.0–7.0
pH < 5 releases HCN gas (Safety); pH > 8 decomposes diazonium salt to phenol.
CuCN Quality
Fresh, Light Green
Dark/oxidized CuCN leads to low yields. Use technical grade >97%.
Diazotization Time
30–45 min
Insufficient time leads to unreacted amine; excessive time leads to decomposition.
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
Detection: UV @ 254 nm.
Retention Time: Target molecule elutes after the amino precursor but before the bromo-methyl precursor.
NMR Verification:
1H NMR (DMSO-d6): Look for two aromatic doublets (ortho-coupling ~8 Hz) indicating the 2,3,4-substitution pattern (H5 and H6). A singlet for the methyl group at ~2.4 ppm.
IR: Distinct nitrile stretch at ~2230 cm⁻¹.
Safety & Waste Management
Cyanide Hazard: The cyanation step involves NaCN and CuCN. All waste streams (aqueous and solid) must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
Exotherms: The nitration step is highly exothermic. Ensure reactor cooling capacity is sufficient before scaling up.
Diazonium Salts: Do not let diazonium intermediates dry out; keep them in solution/slurry to prevent explosion hazards.
References
Bunnett, J. F., & Rauhut, M. M. (1958). 2-Bromo-3-methylbenzoic Acid .[1][2][4][5] Organic Syntheses, 38, 11. Link
Gassman, P. G., & Gruetzmacher, G. (1976). Benzoic acid, 4-amino-3-methyl-, ethyl ester .[6] Organic Syntheses, 56, 15. Link
Bayer AG. (2016).[7] Process for the preparation of Finerenone intermediates . US Patent 10,336,749 B2. (Describes related cyano-methoxy intermediates). Link
Larrosa, I., et al. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids . Royal Society of Chemistry. (Mechanistic insights on bromination regioselectivity). Link
BenchChem Technical Support.[4] (2025).[4][6] Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid . (Protocol for the 5-cyano isomer, relevant for Sandmeyer conditions). Link
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-cyano-3-methylbenzoic Acid
This Application Note is designed for researchers and process chemists addressing the specific challenges of coupling sterically congested, multifunctionalized aryl halides. Executive Summary & Strategic Context The subs...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists addressing the specific challenges of coupling sterically congested, multifunctionalized aryl halides.
Executive Summary & Strategic Context
The substrate 2-Bromo-4-cyano-3-methylbenzoic acid represents a "perfect storm" of synthetic challenges in medicinal chemistry. It features a 1,2,3-substitution pattern where the reactive bromide (C2) is sandwiched between a bulky methyl group (C3) and a carboxylic acid (C1). While the electron-withdrawing cyano group (C4) electronically activates the C-Br bond for oxidative addition, the steric congestion prevents standard Pd-catalysts from effectively engaging the substrate.
This protocol details a high-efficiency Suzuki-Miyaura cross-coupling methodology.[1][2] Unlike standard protocols, this system utilizes Dialkylbiarylphosphine (Buchwald) ligands to facilitate oxidative addition in sterically compromised environments while managing the solubility and poisoning risks associated with the free carboxylic acid.
Key Chemical Challenges
Challenge
Mechanistic Implication
Strategic Solution
Steric Congestion
The C2-Bromide is flanked by C1-COOH and C3-Me. Standard PPh3-based catalysts fail to undergo Oxidative Addition (OA).
Use SPhos or XPhos , which create a mono-ligated Pd(0) species with a "pocket" accessible only to the substrate.
Free Carboxylic Acid
Acidic protons protonate ligands; Carboxylate anions can coordinate to Pd, inhibiting the cycle (catalyst poisoning).
Use 3.5 equiv. of Base (K₃PO₄) to fully deprotonate the acid and activate the boronate. Use a biphasic solvent system.[3][4]
Cyano Group Stability
Susceptible to hydration (amide formation) under high-temperature basic aqueous conditions.
Limit reaction temperature to 80°C and use 1,4-Dioxane/Water to modulate base strength.
Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.
Step-by-Step Methodology
1. Pre-Complexation (If using Pd(OAc)₂ + SPhos):
Rational: Generating the active L-Pd(0) species ex situ or in a concentrated pre-mix prevents non-specific palladium precipitation (Pd black) caused by the free acid substrate.
In a separate vial, dissolve Pd(OAc)₂ and SPhos (1:2 ratio) in dry 1,4-Dioxane. Stir at room temperature for 5 minutes until the solution turns from orange to bright yellow/pale, indicating reduction and ligation.
2. Reaction Assembly:
To a reaction vial equipped with a magnetic stir bar, add:
Critical Step: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen is the primary cause of catalyst death in this electron-rich ligand system.
3. Solvent Addition & Initiation:
Add the degassed 1,4-Dioxane/Water (4:1) mixture via syringe.[2]
Add the pre-formed Catalyst solution (from Step 1) or the XPhos Pd G2 solid (if not added in Step 2).
Observation: The reaction mixture will likely be a slurry due to the inorganic base. Efficient stirring (800+ rpm) is mandatory.
4. Thermal Activation:
Heat the reaction block to 80°C .
Time Course: Monitor by LC-MS at 2 hours. Most hindered couplings with SPhos complete within 4–6 hours.
Stop Condition: >95% consumption of the aryl bromide.
Crucial: Acidify carefully with 1M HCl to pH ~3. The product is a carboxylic acid and will be in the aqueous phase if kept basic.
Extract the organic phase, dry over MgSO₄, and concentrate.[2]
The "Self-Validating" System: Troubleshooting & Optimization
Use this logic table to diagnose failure modes without guessing.
Symptom
Probable Cause
Validation Test
Corrective Action
0% Conversion
Catalyst Poisoning (O2) or Ligand Oxidation
Solution turns black (Pd precipitate) immediately upon heating.
Regenerate inert atmosphere. Switch to XPhos Pd G3 (air-stable precatalyst).
<20% Conversion
Incomplete Oxidative Addition (Sterics)
Starting material remains; no Pd black.
Switch Ligand to XPhos or Sphos . Increase Temp to 100°C.
Protodeboronation
Boronic acid disappears; "H-Ar" byproduct forms.
LC-MS shows mass of (Boronic Acid - B(OH)2 + H).
Reduce Temp to 60°C. Add boronic acid in portions (0.5 eq every hour).
Homocoupling
Ar-Ar dimer of boronic acid forms.
LC-MS shows dimer mass.
Degas solvent more thoroughly (O2 promotes homocoupling). Reduce catalyst loading.
Nitrile Hydrolysis
Amide product (+18 mass units).
LC-MS shows M+18 peak.
Reduce Water ratio (e.g., 10:1 Dioxane:Water). Switch base to K₂CO₃ (anhydrous conditions).
Mechanistic Visualization
Figure 1: Steric Management in the Catalytic Cycle
This diagram illustrates how the bulky SPhos ligand creates a protected environment (the "Glove") that allows the Pd center to access the crowded C-Br bond without aggregating.
Caption: The Buchwald SPhos ligand promotes the difficult Oxidative Addition step by stabilizing the monoligated Pd(0) species, preventing catalyst decomposition before it can engage the sterically hindered bromide.
Figure 2: Optimization Logic Flow
Caption: Decision matrix for optimizing the coupling of 2-Bromo-4-cyano-3-methylbenzoic acid based on LC-MS feedback.
References
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Foundational text on the role of bases in Suzuki coupling).
Bayer AG. (2008). Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof (Patent WO2008104306).[7] (Describes Finerenone intermediates similar to the target substrate). Link
BenchChem. (2025).[2][8] Application Notes: Suzuki Coupling Reactions Involving Sterically Hindered Substrates. (General protocols for hindered bromides). Link
Preparation of non-steroidal mineralocorticoid receptor antagonists using this compound
An Application Guide for the Synthesis and Preclinical Evaluation of Non-Steroidal Mineralocorticoid Receptor Antagonists Abstract: The overactivation of the mineralocorticoid receptor (MR) is a key driver of inflammatio...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Synthesis and Preclinical Evaluation of Non-Steroidal Mineralocorticoid Receptor Antagonists
Abstract: The overactivation of the mineralocorticoid receptor (MR) is a key driver of inflammation and fibrosis in cardiorenal diseases. While steroidal MR antagonists (MRAs) like spironolactone and eplerenone have proven clinical efficacy, their use is often limited by side effects such as hyperkalemia and hormonal imbalances.[1][2] Non-steroidal MRAs represent a significant therapeutic advancement, offering high potency and selectivity for the MR with a potentially improved safety profile.[3][4][5] This guide provides a comprehensive framework for the chemical synthesis, in vitro characterization, and in vivo validation of a prototypical non-steroidal MRA, using a dihydropyridine scaffold exemplified by Finerenone as a model. The protocols herein are designed for researchers, chemists, and pharmacologists in the field of drug development, providing both the methodological steps and the scientific rationale behind them.
Introduction: The Rationale for Non-Steroidal MR Antagonism
The mineralocorticoid receptor, a member of the nuclear receptor superfamily, plays a crucial physiological role in regulating blood pressure and electrolyte balance.[3] However, its pathological overactivation by ligands like aldosterone contributes directly to end-organ damage, promoting cardiac hypertrophy, renal fibrosis, and vascular inflammation.[5][6] Blocking this pathway is a validated strategy for treating heart failure and chronic kidney disease (CKD).
First and second-generation MRAs are steroidal in nature. Their structural similarity to steroid hormones leads to off-target binding to androgen and progesterone receptors, causing undesirable side effects.[1] Furthermore, their mechanism of action can still lead to a significant risk of hyperkalemia (elevated serum potassium), a dangerous condition that limits their use, especially in patients with CKD.[4]
Non-steroidal MRAs were developed to overcome these limitations. These molecules, including the approved drug finerenone, possess a distinct chemical structure that confers high selectivity for the MR.[3][7] They exhibit a unique binding mode that effectively blocks the recruitment of transcriptional cofactors responsible for pro-inflammatory and pro-fibrotic gene expression.[7][8] Preclinical and clinical data suggest that this unique pharmacology translates to potent cardiorenal protection with a more favorable benefit-risk ratio concerning hyperkalemia.[3][9]
This document will guide the user through a three-part process:
Chemical Synthesis: A detailed protocol for synthesizing a finerenone-like dihydropyridine compound.
In Vitro Characterization: Assays to confirm potency, selectivity, and mechanism of action.
In Vivo Evaluation: A protocol to test efficacy and safety in a relevant animal model of cardiorenal disease.
PART 1: Chemical Synthesis of a Prototypical Dihydropyridine ns-MRA
The synthesis of dihydropyridine-based ns-MRAs like finerenone involves a multi-step process centered around the construction of the core heterocyclic ring. The following protocol is a representative pathway adapted from published literature.[10][11]
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of a finerenone-like ns-MRA.
Experimental Protocol: Synthesis
Causality: The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that efficiently constructs the core scaffold. The subsequent chiral resolution is critical, as the pharmacological activity of finerenone resides in the (S)-enantiomer.
Materials and Reagents
Reagent/Material
Purpose
4-cyano-2-methoxybenzaldehyde
Starting Material
Acetoacetamide
Starting Material
4-amino-5-methyl-2-hydroxypyridine
Cyclization Partner
Isobutanol
Solvent
1,1,1-Triethoxyethane
Alkylating Agent
Di-p-toluoyl-D-tartaric acid
Chiral Resolving Agent
Ethanol, Water
Solvents for Resolution/Crystallization
Sodium Carbonate
Base
Oxalyl Chloride
Activating Agent for Amidation
Ammonia
Amine Source
Standard laboratory glassware
Reaction Vessels
Magnetic stirrer, heating mantle
Reaction Control
Rotary evaporator
Solvent Removal
HPLC with a chiral column
Enantiomeric Purity Analysis
NMR Spectrometer, Mass Spectrometer
Structural Verification
Step-by-Step Methodology:
Step 1: Knoevenagel Condensation.
In a round-bottom flask, dissolve 4-cyano-2-methoxybenzaldehyde and acetoacetamide in a suitable solvent like toluene with a catalytic amount of piperidine and acetic acid.
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
Monitor the reaction by TLC until the starting aldehyde is consumed.
Cool the reaction, remove the solvent under reduced pressure, and purify the resulting enone intermediate (e.g., by crystallization or chromatography).
Step 2: Hantzsch-Type Condensation/Cyclization.
Combine the enone intermediate from Step 1 and 4-amino-5-methyl-2-hydroxypyridine in isobutanol.[10]
Heat the mixture to reflux for 12-24 hours.
Upon completion, cool the mixture to allow the dihydropyridine product to precipitate.
Filter the solid, wash with cold isobutanol, and dry under vacuum. This yields the core racemic structure.
Step 3: Ether Formation.
Suspend the dihydropyridine product in a suitable solvent and add 1,1,1-triethoxyethane under acidic conditions (e.g., catalytic sulfuric acid).[10]
Heat the reaction until the conversion is complete (monitored by LC-MS).
Neutralize the acid, remove the solvent, and purify the resulting racemic ethyl ether.
Step 4: Chiral Resolution.
Dissolve the racemic ether in a mixture of ethanol and water.
Add a solution of di-p-toluoyl-D-tartaric acid to form diastereomeric salts.[10]
Heat the solution to dissolve the salts, then cool slowly to allow for selective crystallization of the desired (S)-enantiomer salt.
Filter the crystalline salt. The enantiomeric excess (ee) can be improved by recrystallization.
Treat the resolved salt with an aqueous base (e.g., sodium carbonate) to neutralize the tartaric acid and isolate the free base of the enantiopure (S)-enantiomer.
Step 5: Final Amide Formation.
The ester of the resolved compound is hydrolyzed to a carboxylic acid under basic conditions, followed by acidification.
The resulting carboxylic acid is then converted to the final amide. A common method is to first activate the acid (e.g., with oxalyl chloride to form an acid chloride) and then react it with ammonia.[12]
Purify the final compound by crystallization.
Quality Control:
Structural Verification: Confirm the identity of the final compound and all intermediates using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Purity Assessment: Determine the chemical purity using HPLC-UV.
Enantiomeric Purity: The enantiomeric excess (ee) of the final product must be determined using HPLC on a suitable chiral stationary phase (e.g., Chiralpak). An ee of >99% is typically required.
PART 2: In Vitro Characterization
Once synthesized and purified, the compound must be characterized in vitro to confirm its pharmacological profile. The key questions are: Does it bind to the MR? Is it selective? Does it function as an antagonist?
In Vitro Testing Workflow
Caption: Sequential workflow for the in vitro characterization of a novel ns-MRA.
Protocol 2.1: MR Binding Affinity Assay
Principle: This is a competitive binding assay to measure the affinity of the test compound for the human mineralocorticoid receptor. The compound's ability to displace a known high-affinity radioligand (e.g., [³H]-aldosterone) from the receptor is quantified. The result is expressed as an IC50 (concentration of compound that displaces 50% of the radioligand) or a Ki (inhibition constant).
Methodology:
Prepare a membrane fraction from cells overexpressing the human MR.
In a 96-well plate, add the MR membrane preparation, [³H]-aldosterone, and varying concentrations of the test compound (typically from 10 µM down to 0.1 nM).
Include controls for total binding (no competitor) and non-specific binding (excess cold aldosterone).
Incubate to allow binding to reach equilibrium.
Harvest the membranes onto a filter mat using a cell harvester, washing away unbound radioligand.
Measure the radioactivity retained on the filter using a scintillation counter.
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
Protocol 2.2: Selectivity Profiling
Principle: To be a viable drug candidate, an ns-MRA must be highly selective for the MR over other steroid receptors to avoid hormonal side effects. This protocol extends the binding assay to the androgen (AR), glucocorticoid (GR), and progesterone (PR) receptors.
Methodology:
Follow the same procedure as in Protocol 2.1, but use membrane preparations containing AR, GR, and PR.
Use the appropriate radioligand for each receptor (e.g., [³H]-dihydrotestosterone for AR, [³H]-dexamethasone for GR, [³H]-progesterone for PR).
Calculate the IC50 for the test compound against each receptor.
Selectivity is determined by the ratio of IC50 values (e.g., IC50 for AR / IC50 for MR).
Data Presentation: Representative Selectivity Profile
Receptor
Test Compound IC50 (nM)
Selectivity vs. MR (fold)
MR
5
-
AR
>10,000
>2000
GR
>10,000
>2000
PR
8,500
1700
Protocol 2.3: MR Transcriptional Activity Assay
Principle: This cell-based functional assay confirms that the compound acts as an antagonist. It measures the ability of the compound to block aldosterone-induced transcription of a reporter gene. This is crucial to ensure the compound is a true (silent) antagonist and not a partial agonist.[7][13]
Methodology:
Use a suitable host cell line (e.g., HEK293) and co-transfect with two plasmids: one expressing the full-length human MR and another containing a luciferase reporter gene downstream of an MR-responsive promoter element.
Plate the transfected cells in a 96-well plate.
Pre-incubate the cells with varying concentrations of the test compound.
Stimulate the cells with a fixed concentration of aldosterone (e.g., 1 nM). Include controls with no aldosterone (baseline) and aldosterone only (maximum stimulation).
Incubate for 18-24 hours to allow for gene transcription and protein expression.
Lyse the cells and add a luciferase substrate.
Measure the resulting luminescence using a plate reader.
Plot luminescence against the log concentration of the test compound to determine the IC50 for functional antagonism.
PART 3: In Vivo Evaluation in a Cardiorenal Disease Model
After confirming a promising in vitro profile, the compound's efficacy and safety must be tested in a living system. The aldosterone/salt model in uninephrectomized rats is a robust and widely used model that recapitulates key features of human cardiorenal disease.[14][15]
In Vivo Study Workflow
Caption: Workflow for assessing ns-MRA efficacy and safety in a rat model of cardiorenal disease.
Protocol 3.1: Animal Model and Dosing
Principle: Removing one kidney (uninephrectomy) and providing excess mineralocorticoid (aldosterone) and salt sensitizes the animal to developing hypertension, renal damage (proteinuria), and cardiac fibrosis, providing a clear window to test the therapeutic effects of an MRA.
Methodology:
Acclimatization: Acclimate male Sprague-Dawley rats for one week.
Surgery: Anesthetize the rats and perform a left uninephrectomy. At the same time, implant a subcutaneous osmotic minipump to deliver a continuous infusion of aldosterone.
Diet: Switch the animals to a high-salt diet (e.g., 8% NaCl).
Treatment Groups: After a recovery period, randomize animals into treatment groups (n=8-10 per group):
Group 1: Vehicle (e.g., 0.5% methylcellulose, oral gavage, once daily)
Group 2: Test Compound (e.g., 10 mg/kg, oral gavage, once daily)
Group 3: Eplerenone (positive control, e.g., 100 mg/kg, oral gavage, once daily)
Dosing: Administer treatments for a period of 4 weeks.
Protocol 3.2: Efficacy Endpoints
Methodology:
Blood Pressure: Measure systolic blood pressure (SBP) weekly using a non-invasive tail-cuff system.
Renal Function: At baseline and at the end of the study, place rats in metabolic cages for 24-hour urine collection. Measure urinary albumin and creatinine concentrations to calculate the urinary albumin-to-creatinine ratio (UACR), a key indicator of kidney damage.
Terminal Analysis: At the end of the 4-week treatment period, euthanize the animals.
Collect blood for final serum potassium measurement.
Perfuse and collect the heart and remaining kidney.
Fix a portion of the tissues in formalin for histological analysis (e.g., Masson's trichrome staining to assess fibrosis).
Snap-freeze a portion of the tissues in liquid nitrogen for subsequent gene expression analysis (qPCR) of pro-fibrotic (e.g., Tgfb1, Ctgf) and pro-inflammatory markers.[7]
Protocol 3.3: Safety Endpoint (Hyperkalemia)
Methodology:
Collect a small blood sample (e.g., from the tail vein) weekly throughout the study.
Measure serum potassium concentration using a blood gas and electrolyte analyzer.
Monitor for any signs of distress. A significant increase in potassium relative to the vehicle group is a key safety concern.
Data Presentation: Representative In Vivo Outcomes
Parameter
Vehicle Group
Test Compound (10 mg/kg)
Eplerenone (100 mg/kg)
Change in SBP (mmHg)
+45
+15
+20
UACR (mg/g)
350
100
150
Serum K+ (mmol/L)
4.5
4.8
5.5
Cardiac Fibrosis (%)
15%
5%
7%
Conclusion
This application note provides a detailed, integrated guide for the synthesis and preclinical evaluation of novel non-steroidal mineralocorticoid receptor antagonists. By following these protocols, researchers can efficiently synthesize candidate molecules, confirm their desired pharmacological profile of potent and selective MR antagonism, and validate their therapeutic potential and safety in a robust in vivo model of cardiorenal disease. The development of ns-MRAs with an improved benefit-risk profile holds significant promise for addressing the substantial residual risk of disease progression in patients with chronic kidney disease and heart failure.[16][17]
References
National Kidney Foundation. (2023). Non-steroidal MRAs. Available at: [Link]
Agarwal, R., et al. (2021). Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine. European Heart Journal, 42(2), 152-161. Available at: [Link]
ResearchGate. (2021). Steroidal and nonsteroidal MRAs mechanisms of action. Scientific Diagram. Available at: [Link]
MDPI. (2025). Current Application of Mineralocorticoid Antagonist (MRA) in Heart Failure and CKD: Does Non-Steroidal Drug Add Novel Insights. Available at: [Link]
Kolkhof, P., et al. (2014). CURRENT - Nonsteroidal antagonists of the mineralocorticoid receptor. Current Opinion in Nephrology and Hypertension. Available at: [Link]
Li, X., et al. (2024). Efficacy and safety of nonsteroidal mineralocorticoid receptor antagonists for renal and cardiovascular outcomes in patients with chronic kidney disease: a meta-analysis of randomized clinical trials. Frontiers in Pharmacology. Available at: [Link]
Quick Company. (2023). An Improved Process For The Enantioselective Preparation Of Finerenone Intermediate Compound. Available at: [Link]
ResearchGate. (2022). Asymmetric synthesis of esaxerenone. Scientific Diagram. Available at: [Link]
Hoti, F. A., et al. (2023). Nonsteroidal Mineralocorticoid Receptor Antagonist (Finerenone) in Cardiorenal Disease. Cureus. Available at: [Link]
Google Patents. (2023). WO2023035571A1 - Synthesis method for esaxerenone and intermediate thereof.
Google Patents. (2023). WO2023109968A2 - Synthesis method for finerenone and intermediate thereof.
Leopold, J. A. (2014). Mineralocorticoid Receptor Activation and Mineralocorticoid Receptor Antagonist Treatment in Cardiac and Renal Diseases. Hypertension. Available at: [Link]
Kintscher, U. (2021). Differentiation between emerging non-steroidal and established steroidal mineralocorticoid receptor antagonists: head-to-head comparisons of pharmacological and clinical characteristics. British Journal of Clinical Pharmacology. Available at: [Link]
ResearchGate. (2025). Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. Available at: [Link]
PubMed. (2021). Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine. Available at: [Link]
ResearchGate. (2020). Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. Available at: [Link]
ResearchGate. (2020). Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine. Available at: [Link]
European Society of Cardiology. Bench to Bedside: Non-steroidal MRAs and Heart Failure. Available at: [Link]
MDPI. (2023). Potential Impact of Non-Steroidal Mineralocorticoid Receptor Antagonists in Cardiovascular Disease. Available at: [Link]
American College of Cardiology. (2022). Nonsteroidal MRAs in Cardiorenal Disease. Available at: [Link]
Google Patents. WO2010098286A1 - Pharmaceutical preparation containing mineralcorticoid receptor antagonist.
Hoti, F. A., et al. (2023). Nonsteroidal Mineralocorticoid Receptor Antagonist (Finerenone) in Cardiorenal Disease. Cureus. Available at: [Link]
MDPI. (2024). Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models. Available at: [Link]
YouTube. (2023). Nonsteroidal mineralocorticoid receptor antagonists & cardiorenal outcomes in chronic kidney disease. Available at: [Link]
ResearchGate. (2024). Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models. Available at: [Link]
Refubium - Freie Universität Berlin. (2021). Novel non-steroidal mineralocorticoid receptor antagonists in cardiorenal disease. Available at: [Link]
Journal of Endocrinology. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. Available at: [Link]
ResearchGate. (2025). Roles of Mineralocorticoid Receptors in Cardiovascular and Cardiorenal Diseases. Available at: [Link]
ResearchGate. MR antagonist that entered clinical trials. Scientific Diagram. Available at: [Link]
ACS Publications. (2022). Discovery of Apararenone (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist. Available at: [Link]
PMC. (2023). In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics. Available at: [Link]
Frontiers. (2021). Toward Human Models of Cardiorenal Syndrome in vitro. Available at: [Link]
KBP Biosciences. (2021). Results of the Non-Steroidal Mineralocorticoid Receptor Antagonist KBP-5074 Compared with Eplerenone in a Rat Model of Mineralocorticoid-Induced Renal Injury Published in Frontiers in Pharmacology. Available at: [Link]
PubMed. (2022). Discovery of Apararenone (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist. Available at: [Link]
MDPI. (2024). Recent Advances and Perspectives on the Use of Mineralocorticoid Receptor Antagonists for the Treatment of Hypertension and Chronic Kidney Disease: A Review. Available at: [Link]
Sci Forschen. (2018). Preclinical Development of KBP-5074, a Novel Non-Steroidal Mineralocorticoid Receptor Antagonist for the Treatment of Cardiorenal. Available at: [Link]
ResearchGate. (2021). The Non-Steroidal Mineralocorticoid Receptor Antagonist KBP-5074 Limits Albuminuria and has Improved Therapeutic Index Compared With Eplerenone in a Rat Model With Mineralocorticoid-Induced Renal Injury. Available at: [Link]
PMC. (2021). Effect of KBP-5074 on Blood Pressure in Advanced Chronic Kidney Disease: Results of the BLOCK-CKD Study. Available at: [Link]
KBP Biosciences. (2020). KBP Biosciences Announces Peer-Reviewed Publication of Trial Design Manuscript for Ongoing BLOCK CKD Phase 2b Study of KBP-5074 in Advanced Chronic Kidney Disease Patients with Uncontrolled Hypertension. Available at: [Link]
Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-cyano-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-Bromo-4-cyano-3-methylbenzoic acid, a key intermediate in va...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-Bromo-4-cyano-3-methylbenzoic acid, a key intermediate in various pharmaceutical and research applications. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have designed this resource to address common challenges and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-Bromo-4-cyano-3-methylbenzoic acid?
A1: A prevalent and effective strategy involves a multi-step synthesis starting from a substituted toluene derivative. The key transformations typically include:
Bromination: Introduction of a bromine atom at the desired position on the aromatic ring.
Cyanation: Replacement of a suitable leaving group (often a bromo or diazonium group) with a cyano group. This is frequently achieved through a Sandmeyer reaction.[1][2]
Oxidation: Conversion of the methyl group to a carboxylic acid.
The specific sequence of these steps can vary depending on the starting material and the directing effects of the substituents.
Q2: What are the primary safety concerns associated with this synthesis?
A2: The cyanation step poses the most significant safety risk due to the use of highly toxic cyanide reagents, such as copper(I) cyanide.[3]
Handling Cyanides: Always handle solid cyanide compounds and cyanide-containing solutions in a certified chemical fume hood.
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
Waste Disposal: Quench all cyanide-containing reaction mixtures and waste with an oxidizing agent like bleach before disposal, following your institution's hazardous waste protocols.
Emergency Preparedness: Ensure a cyanide antidote kit is readily available and that all personnel are trained in its use.
Brominating agents, such as liquid bromine, are also hazardous and should be handled with care in a well-ventilated area.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter and provides actionable solutions to improve your reaction yield and product purity.
Issue 1: Low Yield in the Bromination Step
Question: My bromination of the aromatic precursor is resulting in a low yield of the desired 2-bromo isomer and a mixture of other brominated products. What are the likely causes and how can I improve the regioselectivity?
Answer: Low yields and poor regioselectivity in electrophilic aromatic bromination are common issues stemming from several factors. The directing effects of the existing substituents on the aromatic ring play a crucial role.
Potential Causes & Solutions:
Sub-optimal Reaction Conditions:
Temperature Control: Electrophilic aromatic substitution reactions can be highly sensitive to temperature. Running the reaction at a lower temperature can often increase the selectivity for the desired isomer. Conversely, if the reaction is sluggish, a gradual and controlled increase in temperature may be necessary.[4]
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of di- or tri-brominated byproducts.[5]
Incorrect Choice of Brominating Agent and Catalyst:
Reactivity of Brominating Agent: For activated aromatic rings, a less reactive brominating agent like N-Bromosuccinimide (NBS) may provide better control and selectivity compared to liquid bromine.[6]
Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can significantly influence the outcome. Ensure the catalyst is anhydrous and used in the appropriate stoichiometric amount.[4]
Purity of Starting Materials:
Impurities in the starting material can interfere with the reaction, leading to side products and lower yields. Ensure your starting material is of high purity before proceeding.
Troubleshooting Workflow for Low Bromination Yield
Caption: Decision tree for troubleshooting low bromination yield.
Issue 2: Incomplete Cyanation via Sandmeyer Reaction
Question: The Sandmeyer reaction to introduce the cyano group is not going to completion, leaving a significant amount of starting material. How can I drive this reaction to completion?
Answer: The Sandmeyer reaction, while powerful, can be sensitive to several experimental parameters.[1][7] Incomplete conversion is a frequent challenge.
Potential Causes & Solutions:
Quality of the Diazonium Salt:
Formation Temperature: The diazotization of the corresponding amine must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[8]
Fresh Preparation: The diazonium salt should be prepared fresh and used immediately in the subsequent cyanation step.
Copper(I) Cyanide Quality and Stoichiometry:
Catalyst Activity: Copper(I) cyanide is susceptible to oxidation. Ensure you are using a fresh, high-quality reagent.[3]
Stoichiometry: While catalytic amounts of copper(I) are often cited, for challenging substrates, using a stoichiometric amount or even a slight excess of CuCN may be necessary to achieve full conversion.
Reaction Solvent and Temperature:
Solvent Choice: The cyanation reaction is often performed in polar aprotic solvents like DMF or DMSO.[3] The choice of solvent can impact the solubility of the reactants and the reaction rate.
Temperature: While the diazotization is performed at low temperatures, the cyanation step itself may require heating to proceed at a reasonable rate. The optimal temperature should be determined empirically, monitoring for both reaction completion and potential side product formation.
Parameter
Recommended Condition
Rationale
Diazotization Temperature
0-5 °C
Prevents decomposition of the unstable diazonium salt.
CuCN Quality
Fresh, high-purity
Deactivated (oxidized) CuCN will lead to incomplete reaction.
Solvent
Polar aprotic (e.g., DMF)
Facilitates dissolution of reactants and promotes the reaction.
Cyanation Temperature
Empirically determined (may require heating)
Balances reaction rate with the stability of the reactants and products.
Table 1. Key Parameters for Optimizing the Sandmeyer Cyanation Reaction.
Issue 3: Difficulty with the Final Oxidation Step
Question: The oxidation of the methyl group to a carboxylic acid is proving to be difficult, resulting in low conversion or the formation of over-oxidized byproducts. What are some effective and selective oxidation methods?
Answer: The oxidation of a methyl group on an electron-deficient aromatic ring can be challenging. The choice of oxidant and reaction conditions is critical to achieving a good yield of the desired carboxylic acid without side reactions.
Potential Causes & Solutions:
Choice of Oxidizing Agent:
Potassium Permanganate (KMnO₄): This is a strong and common oxidizing agent for this transformation. The reaction is typically carried out in an aqueous solution, often with heating. Careful control of stoichiometry and temperature is necessary to avoid over-oxidation.
Chromic Acid (H₂CrO₄): Generated in situ from a chromium(VI) salt and acid, this is another powerful oxidant. However, due to the toxicity of chromium compounds, its use is often avoided if possible.
Catalytic Oxidation: In some cases, catalytic oxidation using a transition metal catalyst and a co-oxidant (like molecular oxygen or a peroxide) can offer a milder and more selective alternative.
Reaction Conditions:
pH Control: For oxidations with KMnO₄, the reaction is often performed under basic conditions, followed by an acidic workup to protonate the carboxylate.
Temperature and Time: These parameters need to be carefully optimized. Insufficient heating or time will lead to incomplete reaction, while excessive conditions can cause degradation of the product.
Experimental Protocol: Oxidation of 2-Bromo-4-cyano-3-methyltoluene with KMnO₄
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2-bromo-4-cyano-3-methyltoluene in water.
Addition of KMnO₄: While stirring vigorously, add a solution of potassium permanganate in water portion-wise to the reaction mixture. The reaction is exothermic, so control the rate of addition to maintain a manageable temperature.
Heating: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by TLC. The purple color of the permanganate will disappear as it is consumed.
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide byproduct.
Acidification: Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~2. The desired 2-Bromo-4-cyano-3-methylbenzoic acid will precipitate out of the solution.
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Concluding Remarks
The synthesis of 2-Bromo-4-cyano-3-methylbenzoic acid requires careful attention to reaction conditions and reagent quality at each step. By systematically addressing the common issues outlined in this guide, researchers can significantly improve their yields and obtain a high-purity product. Remember that methodical optimization, guided by in-process monitoring, is key to success in multi-step organic synthesis.
References
Bunnett, J. F., & Rauhut, M. M. (1958). 2-BROMO-3-METHYLBENZOIC ACID. Organic Syntheses, 38, 11. doi:10.15227/orgsyn.038.0011. [Link]
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]
SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Ansari, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3178. [Link]
Quibell, J. M., et al. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Supporting Information - The Royal Society of Chemistry. [Link]
Hernández-Ruiz, J., et al. (2023). Optimization of the reaction conditions for the direct bromination of 4-nitrobenzonitrile. ResearchGate. [Link]
Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride. (n.d.). International Journal of Chemical Engineering and Applications (IJCEA). [Link]
PrepChem.com. (n.d.). Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
The hydrolysis of 2-bromo-2-methylpropane. (2012, March 1). RSC Education. [Link]
The hydrolysis of 2-bromo-3-methyl butane by SN1 mechanism class 12 chemistry CBSE. (2024, July 2). Vedantu. [Link]
Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.).
The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives meinly. (2020, March 29). Doubtnut. [Link]
Troubleshooting the synthesis of BINOL derivatives. (2023, September 15). Reddit. [Link]
Hydrolysis of 2-bromo-3-methylbutane gives the major product. (2022, October 17). YouTube. [Link]
Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.).
Technical Support Center: Purification of 2-Bromo-4-cyano-3-methylbenzoic Acid
Welcome to the technical support center for the purification of 2-bromo-4-cyano-3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this co...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-bromo-4-cyano-3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification.
Section 1: Understanding the Compound and Common Impurities
Before diving into purification techniques, it's crucial to understand the properties of 2-bromo-4-cyano-3-methylbenzoic acid and the potential impurities that may arise during its synthesis.
Key Properties of 2-Bromo-4-cyano-3-methylbenzoic Acid:
Property
Value
Molecular Formula
C₉H₆BrNO₂
Molecular Weight
240.05 g/mol
Appearance
Typically an off-white to pale yellow solid
Acidity
The carboxylic acid group imparts acidic properties.
Solubility
Generally has moderate solubility in many organic solvents.[1]
FAQs: Common Impurities
Q1: What are the likely impurities in my crude 2-bromo-4-cyano-3-methylbenzoic acid product?
A1: The impurities will largely depend on the synthetic route. Common impurities may include:
Starting materials: Unreacted starting materials are a common source of contamination.
Isomers: Positional isomers can form during bromination or other substitution reactions.
Byproducts of cyanation: If a cyanation step is involved, byproducts from this reaction can be present.[2]
Hydrolysis products: The cyano group can potentially hydrolyze to a carboxylic acid or amide under certain conditions.
Section 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired product and impurities in a given solvent.[3]
Troubleshooting Recrystallization
Q2: I'm having trouble finding a suitable solvent for recrystallization. What should I do?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][4]
Solvent Screening: Experiment with a range of solvents with varying polarities. Good starting points for a substituted benzoic acid could be ethanol, methanol, acetonitrile, or mixtures containing water.[2]
Solvent Pairs: If a single solvent is not effective, a two-solvent system can be used. This typically involves a solvent in which the compound is soluble and another in which it is insoluble.[5]
Q3: My product is not crystallizing out of the solution upon cooling. What are the next steps?
A3: If crystals do not form, the solution may not be saturated, or nucleation is slow.[4]
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4]
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your product.
Cooling: Ensure the solution is cooled slowly to allow for the formation of pure crystals. An ice bath can be used after the solution has reached room temperature.[4][5]
Q4: The purity of my recrystallized product is still low. What could be the issue?
A4: This could be due to several factors:
Incomplete Dissolution: Ensure the crude product is fully dissolved in the minimum amount of hot solvent.
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[3]
Insufficient Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[4]
Experimental Protocol: Recrystallization
Solvent Selection: Choose an appropriate solvent or solvent pair based on solubility tests.
Dissolution: In an Erlenmeyer flask, add the crude 2-bromo-4-cyano-3-methylbenzoic acid and a small amount of the selected solvent. Heat the mixture to boiling while stirring and add more solvent portion-wise until the solid is completely dissolved.[3][4]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[5]
Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[4]
Isolation: Collect the crystals by vacuum filtration.[4]
Washing: Wash the crystals with a small amount of ice-cold solvent.
Drying: Dry the purified crystals, for example, in a vacuum oven.
Section 3: Purification by Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. It is highly effective for separating carboxylic acids from neutral or basic impurities.[6][7]
Troubleshooting Acid-Base Extraction
Q5: I'm not getting a good separation between the organic and aqueous layers. What can I do?
A5: Emulsions can sometimes form at the interface.
"Salting Out": Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous layer and break the emulsion.
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times.
Q6: My yield of purified product is low after acidification and extraction. What went wrong?
A6: Several factors could contribute to low yield:
Incomplete Extraction: Ensure you perform multiple extractions with the basic solution to fully deprotonate and transfer the carboxylic acid to the aqueous layer.
Incorrect pH for Precipitation: After extraction, the aqueous layer must be acidified to a pH well below the pKa of the carboxylic acid to ensure complete precipitation. Use a pH indicator to verify.[8]
Incomplete Back-Extraction: After acidification, ensure you are thoroughly extracting the precipitated product back into an organic solvent.
Experimental Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
Basification: Transfer the solution to a separatory funnel and add a weak base solution, such as aqueous sodium bicarbonate (NaHCO₃).[9][10] The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer.[7]
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction of the organic layer with the basic solution a few times.
Combine Aqueous Layers: Combine all the aqueous extracts.
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid like hydrochloric acid (HCl) until the product precipitates out.[11]
Extraction of Pure Product: Extract the precipitated product with a fresh portion of organic solvent.
Drying and Evaporation: Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the pure 2-bromo-4-cyano-3-methylbenzoic acid.[8]
Workflow for Acid-Base Extraction
Caption: Workflow of Acid-Base Extraction for Purification.
Section 4: Purification by Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[12]
Troubleshooting Column Chromatography
Q7: My compound is streaking on the TLC plate and the column. How can I fix this?
A7: Streaking of carboxylic acids on silica gel is common due to their strong interaction with the stationary phase.
Acidify the Mobile Phase: Add a small amount of a volatile acid, like acetic acid or formic acid (0.1-1%), to the eluent. This will keep the carboxylic acid in its protonated, less polar form, leading to better separation.[13]
Q8: I'm not getting good separation between my product and an impurity. What adjustments can I make?
A8:
Optimize the Mobile Phase: Systematically vary the polarity of your eluent. A less polar mobile phase will generally result in slower elution and potentially better separation.
Change the Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase, such as alumina or reverse-phase C18 silica.[14]
Experimental Protocol: Column Chromatography
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system (mobile phase) for separation.
Column Packing: Pack a column with the chosen stationary phase (e.g., silica gel).
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
Elution: Run the mobile phase through the column and collect fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified 2-bromo-4-cyano-3-methylbenzoic acid.
Decision Tree for Chromatography Issues
Caption: Troubleshooting Logic for Column Chromatography.
Section 5: Purity Assessment
Q9: How can I assess the purity of my final product?
A9: Several analytical techniques can be used:
Melting Point Analysis: A sharp melting point close to the literature value (135-138 °C) is indicative of high purity.[15]
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
References
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
Bunnett, J. F., & Rauhut, M. M. (1958). 2-Bromo-3-methylbenzoic acid. Organic Syntheses, 38, 11. DOI: 10.15227/orgsyn.038.0011.
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
Unknown. (n.d.). Acid-Base Extraction.
Quora. (2016, June 10). How to separate p-bromoaniline and benzoic acid when they are mixed together.
LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
Chemistry Steps. (2025, September 20). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction.
Reddit. (2016, November 8). Column chromatography of carboxylic acids?
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds.
Unknown. (n.d.). Recrystallization of Benzoic Acid.
Unknown. (n.d.). The Recrystallization of Benzoic Acid.
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids.
Chem-Impex. (n.d.). 2-Bromo-3-methylbenzoic acid.
Unknown. (n.d.). The Extraction of Benzoic Acid from a Mixture.
Minimizing side reactions during bromination of 4-cyano-3-methylbenzoic acid
Technical Support Center: Benzylic Bromination of 4-Cyano-3-Methylbenzoic Acid Executive Summary & Mechanism Context: 4-cyano-3-methylbenzoic acid is a critical intermediate, often employed in the synthesis of androgen r...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Benzylic Bromination of 4-Cyano-3-Methylbenzoic Acid
Executive Summary & Mechanism
Context:
4-cyano-3-methylbenzoic acid is a critical intermediate, often employed in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs). The transformation of the methyl group to a bromomethyl group is achieved via Wohl-Ziegler bromination.
The Core Challenge:
The reaction is a radical chain process.[1][2] The primary failure mode is not a lack of reactivity, but a lack of selectivity .[1] The radical formed at the benzylic position is resonance-stabilized, but the introduction of the first bromine atom does not significantly deactivate the position against further radical attack, leading to the "Gem-Dibromo" impurity.
Visualizing the Pathway:
The following diagram outlines the propagation cycle and the critical "Selectivity Fork" where the side reaction occurs.[1]
Caption: Figure 1. The Selectivity Fork.[1] Once the Product is formed, it competes with the Starting Material for bromine radicals.[1] High conversion rates exponentially increase the DiBromo impurity.[1]
Troubleshooting Guide (Q&A)
This section addresses specific user pain points based on field data and kinetic studies.
Module A: Selectivity & Impurity Control
Q: My HPLC shows 15% gem-dibromo impurity. How do I stop this?A: You cannot strictly "stop" it, but you can statistically minimize it.[1]
The Cause: The reaction is governed by statistics.[1] As the concentration of Product increases and Starting Material (SM) decreases, the probability of a radical colliding with the Product increases.[1]
The Solution: Do not push for 100% conversion.
The "Sweet Spot": Stop the reaction at 85-90% conversion . The remaining 10-15% SM is much easier to separate (via solubility differences) than the chemically similar dibromo impurity.[1]
Stoichiometry: Use a slight deficit of NBS (0.95 - 0.98 eq) rather than an excess.
Q: I already have a batch with high dibromo content. Is it ruined?A: No. You can use a Chemical Rescue Strategy .
Protocol: Treat the crude mixture with Diethyl Phosphite (DEP) and a base (DIPEA) in a solvent like THF or Toluene.[1]
Mechanism: DEP selectively reduces the gem-dibromo species back to the mono-bromo product without touching the mono-bromo species significantly.[1] This is a high-value industrial purification technique.[1]
Module B: Reaction Stalling & Color Issues
Q: The reaction turns dark brown/black and yield is low.A: This indicates HBr accumulation and ring bromination/degradation.[1]
The Cause: NBS generates HBr as a byproduct.[1][2][3] If HBr accumulates, it can cause acid-catalyzed hydrolysis of the nitrile (cyano) group or degradation of the aromatic ring.
The Solution:
Sparging: Use a nitrogen sparge to physically remove HBr gas as it forms.[1]
Scavengers: Add solid weak bases like Sodium Bicarbonate or Potassium Carbonate to the reaction mixture to neutralize HBr in situ (heterogeneous mix).[1]
Q: The reaction won't start (No reflux, no color change).A: This is "The Induction Period" problem.
Check Oxygen: Oxygen is a radical scavenger.[1] If the solvent isn't degassed, O2 will quench your initiator radicals until all O2 is consumed.[1] Degas your solvent (sparge with N2 for 15 mins) before adding the initiator.
Check Initiator: AIBN has a half-life.[1] If your bottle is old, it may be dead.[1] Recrystallize AIBN from methanol or switch to Benzoyl Peroxide (BPO).[1]
Module C: Solvents & Green Chemistry
Q: We are banning CCl4. What is the best alternative?A: Carbon Tetrachloride is obsolete.[1][4][5] Use these validated alternatives:
Trifluorotoluene (PhCF3): The current "Gold Standard."[1] It mimics the boiling point and inertness of CCl4 but is less toxic.[1]
Chlorobenzene: Excellent solubility profile, higher boiling point (faster reaction), but harder to remove.[1]
Methyl Acetate: A greener, polar alternative, though it may require different initiation temperatures.[1]
Optimized Experimental Protocol
Objective: Synthesis of 4-cyano-3-(bromomethyl)benzoic acid with <5% dibromo impurity.
Solvent: Trifluorotoluene (10 volumes) or Chlorobenzene.[1]
Workflow:
Preparation: Charge the reaction vessel with Substrate and Solvent.
Critical Step:Degas the solution by bubbling Nitrogen through it for 20 minutes.
Heating: Heat the mixture to 80°C (or reflux).
Addition: Add NBS and Initiator.
Optimization: For maximum selectivity, add the NBS/Initiator mixture portion-wise or as a slurry over 1-2 hours.[1] This keeps the instantaneous radical concentration low.[1][4]
Monitoring: Monitor via HPLC every hour.
Stop Criteria: Terminate heat when SM is <10%.[1] Do not wait for 0% SM.
Work-up:
Cool to room temperature.[1][6][7][8] Succinimide will precipitate (if using non-polar solvent).[1] Filter off the succinimide.[1][6]
Wash the filtrate with water (removes remaining succinimide).[1]
Recrystallize from Toluene/Heptane or Isopropyl Acetate .[1] The dibromo impurity is more soluble in heptane and will stay in the mother liquor.[1]
Safety Protocol: The Cyano Factor
WARNING: HCN Evolution Risk
While the cyano group is generally stable, the presence of HBr (byproduct) and water can lead to hydrolysis.[1]
Risk: Hydrolysis of the nitrile releases ammonia or, under acidic conditions, can eventually degrade to release trace cyanides if subjected to strong acids during workup.[1]
Control: Ensure all aqueous washes during workup are basic (e.g., sat. NaHCO3) to neutralize any HBr immediately.[1] Never acidify the waste streams without checking for cyanide content.[1]
Decision Matrix (Graphviz)
Use this flowchart to make real-time decisions during the experiment.
Caption: Figure 2. Operational Decision Matrix. Follow the logic paths to determine intervention points based on visual and HPLC data.
References
Wohl-Ziegler Mechanism & Selectivity
Title: Mechanism of the Wohl-Ziegler Reaction.[1][3][4][9][10]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Overcoming Steric Hindrance in Ortho-Disubstituted Aryl Halide Coupling
Target Molecule: 2-Bromo-4-cyano-3-methylbenzoic acid (and derivatives)
Executive Summary: The "Steric Wall" Challenge
You are attempting to couple a substrate where the electrophilic site (C2-Br) is sandwiched between a carboxylic acid (C1) and a methyl group (C3). In physical organic chemistry, this is a classic "Ortho-Ortho" (Tetra-substituted) blockage scenario.
While the 4-cyano group is electronically favorable (electron-withdrawing groups facilitate oxidative addition), the 3-methyl group exerts severe steric pressure, preventing the palladium catalyst from approaching the C-Br bond. Furthermore, the free carboxylic acid at C1 introduces catalyst poisoning risks and solubility issues.
The Solution: You must transition from standard "textbook" conditions (e.g., Pd(PPh3)4) to Next-Generation Pre-Catalysts designed specifically to "reach around" steric bulk.
Strategic Decision Matrix
Before starting, determine your pathway. We recommend Pathway A for highest reliability in drug discovery contexts.
Figure 1: Decision matrix for selecting the optimal synthetic route.
Recommended Catalyst Systems
For this specific scaffold, standard phosphines (PPh3, dppf) will fail due to their inability to promote oxidative addition in crowded environments. You must use Bulky, Electron-Rich Ligands .
System Class
Recommended Catalyst
Why it Works
NHC Complexes (The "Tank")
Pd-PEPPSI-IPent
The "IPent" (Isopentyl) ligand is flexible yet bulky.[1] It is specifically engineered for tetra-ortho substituted couplings where even SPhos fails [1].
Buchwald G2/G3 (The Standard)
XPhos Pd G2 or SPhos Pd G2
These precatalysts generate the active Pd(0) species immediately. XPhos is exceptionally good at preventing protodebromination in hindered substrates [2].
Adamanthyl Phosphines
Pd(OAc)2 + cataCXium® A
The adamantyl group provides a specific cone angle that forces the active species open, allowing entry into the hindered C2 position [3].
Experimental Protocols
Protocol A: The "Gold Standard" (Methyl Ester Route)
Use this if you need >80% yields and clean purification.
Step 1: Protection
Dissolve substrate in MeOH/Toluene (3:1).
Add TMS-Diazomethane (2.0 equiv) dropwise at 0°C. Stir 1h.
Concentrate.[2][3][4][5][6] Yield is typically quantitative.
Note: If conversion stalls at 50%, add 1 mol% more catalyst and raise temp to 100°C.
Protocol B: Direct Free-Acid Coupling
Use this only if esterification is impossible.
Catalyst:SPhos Pd G2 (3-5 mol%) - SPhos is more water-tolerant than XPhos.
Base: K2CO3 (4.0 equiv) - You need 1 equiv to deprotonate the COOH, plus 3 equiv for the Suzuki cycle.
Solvent: n-Butanol / Water (4:1) - Alcoholic solvents help solubilize the carboxylate salt.
Temp: 100°C
Troubleshooting & FAQs
Q1: I see "Protodebromination" (Ar-Br becomes Ar-H) instead of coupling.
Diagnosis: The oxidative addition happened, but the transmetalation (coupling with Boron) was too slow due to steric bulk. The Pd intermediate grabbed a hydride from the solvent or ligand.
Fix:
Switch Solvent: Avoid alcohols or DMF (hydride sources). Use strictly anhydrous Toluene or Dioxane .
Increase Concentration: Run the reaction at 0.5M or 1.0M. Higher concentration favors the bimolecular coupling over the unimolecular side reaction.
Boost the Boron: Use 2.0 - 2.5 equivalents of the boronic acid.
Q2: The reaction turns black and precipitates immediately (Palladium Black).
Diagnosis: The catalyst is decomposing before it can enter the catalytic cycle. This is common with free carboxylic acids (they coordinate and deactivate Pd).
Fix:
Switch to Pathway A (Ester protection).
If you must stay with free acid, use Pd-PEPPSI-IPent . The NHC ligand binds much tighter to Pd than phosphines do, preventing the acid from stripping the ligand off.
Q3: My boronic acid is also sterically hindered (e.g., 2,6-disubstituted).
Diagnosis: You have a "Tetra-Ortho" problem on both sides.
Fix:
Use Ba(OH)2 as the base. The Barium cation can accelerate transmetalation in extremely hindered systems [4].
Raise Temperature: Go to 110°C or 120°C (microwave).
Mechanism of Failure vs. Success
Understanding why standard conditions fail helps you design better experiments.
Figure 2: Mechanistic comparison between standard phosphines and bulky ligand systems.
References
Organ, M. G., et al. (2010).[8] "Pd-PEPPSI-IPent: Low-Temperature Negishi Cross-Coupling for the Preparation of Highly Functionalized, Tetra-ortho-Substituted Biaryls." Angewandte Chemie International Edition.
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides." Accounts of Chemical Research.
Zapf, A., et al. (2004). "Practical Synthesis of Sterically Hindered Biaryls via Suzuki-Miyaura Cross-Coupling." Chemical Communications.
Korenaga, T., et al. (2015). "Barium Hydroxide-Promoted Suzuki–Miyaura Coupling of Hindered Arylboronic Acids." Synthesis.
Technical Support Center: Stability of 2-Bromo-4-cyano-3-methylbenzoic Acid
This technical guide addresses the stability profile of 2-Bromo-4-cyano-3-methylbenzoic acid under basic conditions. It is designed for researchers requiring precise control over reaction parameters and impurity profilin...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability profile of 2-Bromo-4-cyano-3-methylbenzoic acid under basic conditions. It is designed for researchers requiring precise control over reaction parameters and impurity profiling.[1]
[1]
Subject: Stability Profile & Handling Guide for Basic Conditions
Compound ID: 2-Bromo-4-cyano-3-methylbenzoic acid
Target Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
2-Bromo-4-cyano-3-methylbenzoic acid presents a unique stability challenge due to the competing electronic and steric effects of its tetrasubstituted benzene core.[1] While the carboxylic acid moiety requires basic conditions for aqueous solubility, the nitrile group at the 4-position is susceptible to hydrolysis.
Key Stability Insight:
The 3-methyl group plays a critical protective role.[1] Located ortho to the 4-cyano group, it provides significant steric hindrance, retarding the rate of nitrile hydrolysis compared to unhindered analogs (e.g., 4-cyanobenzoic acid). However, prolonged exposure to strong bases (
) or elevated temperatures () will overcome this barrier, leading to the formation of the primary amide impurity.
Diagnostic Flowchart: Degradation Risk Assessment
The following logic tree helps you quickly assess the risk of degradation based on your experimental conditions.
Caption: Decision matrix for evaluating hydrolysis risk based on pH, temperature, and duration.
Core Instability Mechanisms[1]
Primary Threat: Nitrile Hydrolysis
The most probable degradation pathway in basic media is the hydrolysis of the cyano group (
) to a primary amide (), and subsequently to a carboxylic acid ().
Mechanism: Nucleophilic attack of the hydroxide ion (
) on the nitrile carbon.
Steric Factor: The 3-methyl group creates a "steric wall" that impedes the approach of the hydrated hydroxide ion. This makes the compound significantly more stable than 2-bromo-4-cyanobenzoic acid, but not immune.[1]
Protocol: Dissolve the solid in a minimum volume of DMSO or Methanol first, then slowly add this solution to your aqueous base with vigorous stirring. This prevents local "hotspots" of high pH around undissolved solids.[1]
Issue 3: "Can I use this compound in a Suzuki Coupling under basic conditions?"
Answer: Yes.
Explanation: Standard Suzuki conditions (e.g.,
, ) are generally tolerated because the reaction time is short (1-4 hours) and the base is heterogeneous or weak.
Precaution: Avoid using strong hydroxide bases (NaOH, KOH) at reflux.[1] Stick to Carbonate (
Organic Syntheses, Coll.[1][4] Vol. 4, p.11 (1963); Vol. 38, p.11 (1958).
Title: 2-BROMO-3-METHYLBENZOIC ACID
Relevance: Establishes the stability of the core 2-bromo-3-methylbenzoic acid scaffold and synthetic routes involving nitrile intermediates.
Source:[1]
BenchChem Technical Support.
Title: Synthesis and Stability of 2-Amino-5-cyano-3-methylbenzoic Acid
Relevance: Provides comparative stability data for cyano-methyl-benzoic acid derivatives and hydrolysis conditions.
Source:[1]
Lumen Learning - Organic Chemistry.
Title: Hydrolysis of Nitriles
Relevance: Mechanistic grounding for base-catalyzed hydrolysis of nitriles and the "ortho effect" (steric hindrance).[1]
Source:[1]
ChemicalBook Database.
Title: 2-Bromo-4-methylbenzoic acid Properties
Relevance: Physical properties and solubility data for structurally homologous compounds.[1]
Source:[1]
1H NMR interpretation and peak assignment for 2-Bromo-4-cyano-3-methylbenzoic acid
A Comparative Solvent & Assignment Strategy Part 1: Executive Summary & Structural Challenge The characterization of 2-Bromo-4-cyano-3-methylbenzoic acid presents a specific challenge in organic synthesis verification. T...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Solvent & Assignment Strategy
Part 1: Executive Summary & Structural Challenge
The characterization of 2-Bromo-4-cyano-3-methylbenzoic acid presents a specific challenge in organic synthesis verification. This tetrasubstituted benzene scaffold creates a "crowded" electronic and steric environment where standard additivity rules often drift.
The primary difficulty lies in distinguishing the regioisomerism of the aromatic protons (H5 vs. H6) and confirming the integrity of the nitrile/methyl placement, which is often prone to hydrolysis or migration during harsh bromination conditions.
This guide compares the two dominant solvent systems—DMSO-d₆ and Chloroform-d (CDCl₃) —and provides a self-validating assignment protocol.
Part 2: Comparative Analysis of Solvent Systems
For benzoic acid derivatives, solvent choice is not merely about solubility; it dictates the topology of the proton signals.
Feature
DMSO-d₆ (Recommended)
CDCl₃ (Alternative)
Solubility
Excellent. Dissolves the polar carboxylic acid moiety instantly.
Poor to Moderate. Often requires heating or high dilution, leading to poor signal-to-noise (S/N).
-COOH Signal
Distinct. Appears as a broad but visible singlet at 13.0–14.0 ppm.
Variable. Often extremely broad or invisible due to dimer formation and exchange.
Water Peak
~3.33 ppm (Distinct from aromatic region).
~1.56 ppm (Can overlap with aliphatic impurities).
Resolution
High. Breaks up intermolecular H-bonding dimers, sharpening aromatic peaks.
Lower. Dimerization causes peak broadening and concentration-dependent chemical shifts.
Verdict
Gold Standard for structural confirmation.
Use only if downstream steps require non-polar solubility checks.
Critical Insight: In CDCl₃, benzoic acids form stable dimers. This dimerization deshields the ortho protons (H6) variably depending on concentration. In DMSO-d₆, the solvent acts as a hydrogen bond acceptor, disrupting dimers and yielding stable, reproducible chemical shifts.
Part 3: Theoretical Interpretation & Peak Assignment
Based on electronic substituent effects (Curphy-Morrison additivity principles) and data from structurally related 2,3,4-substituted benzoic acids, the following assignment logic applies.
-COOH . Highly deshielded acidic proton. Disappears on D₂O shake.
B
1H
Doublet ( Hz)
7.80 – 7.95
H-6 . Ortho to -COOH (strong EWG) and meta to -Br. The -COOH anisotropy dominates, pushing this most downfield.
C
1H
Doublet ( Hz)
7.70 – 7.85
H-5 . Ortho to -CN (strong EWG). Slightly upfield relative to H-6. Forms an AB system with H-6.
D
3H
Singlet
2.60 – 2.75
Ar-CH₃ . Deshielded significantly compared to toluene (2.3 ppm) due to flanking ortho-Br and ortho-CN groups.
Note on Coupling: The aromatic region will show two doublets roofing toward each other (AB system). The coupling constant
of ~8.0 Hz confirms the protons are adjacent (ortho), validating the 2,3,4-substitution pattern. If you see small meta-coupling ( Hz), the regiochemistry is incorrect.
Part 4: Self-Validating Experimental Protocol
To ensure scientific integrity, do not rely solely on 1D NMR. Use this workflow to "self-validate" the structure.
Step 1: Sample Preparation
Weigh 5–10 mg of the solid acid.
Add 0.6 mL of DMSO-d₆ (99.9% D).
Vortex until fully dissolved. Ensure the solution is clear; suspension particles will broaden the baseline.
Step 2: The NOE Validation (The "Smoking Gun")
The most common synthetic error is regioisomerism (e.g., methyl migration). You must prove the Methyl group is at Position 3.
Hypothesis: If the structure is correct, the Methyl group (Pos 3) is flanked by Bromine (Pos 2) and Cyano (Pos 4). It has NO adjacent protons .
Experiment: Run a 1D NOE difference spectrum (or 2D NOESY) irradiating the Methyl singlet at ~2.65 ppm.
Expected Result: You should observe zero NOE enhancement of the aromatic protons.
If you see enhancement of an aromatic doublet: The methyl is next to a proton (likely the 3-methyl-4-bromo isomer or similar). The structure is WRONG .
Step 3: Visualization of Logic Flow
Figure 1: Decision tree for structural verification. The lack of NOE signal is the critical quality gate.
Part 5: Diagramming the Steric Environment
Understanding the spatial arrangement explains the chemical shifts.
Figure 2: Substituent connectivity and key NMR interactions. Note the isolation of the C3-Methyl group.[5]
References
Abraham, R. J., et al. (2006).[12] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Standard reference for solvent residual peaks).
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for Additivity Rules/Curphy-Morrison Tables).
PubChem Compound Summary. "2-Bromo-3-methylbenzoic acid" (Structurally related fragment data).
HPLC Method Development for Purity Analysis of 2-Bromo-4-cyano-3-methylbenzoic Acid
A Comparative Technical Guide for Pharmaceutical Intermediates Executive Summary The purity analysis of 2-Bromo-4-cyano-3-methylbenzoic acid presents a distinct chromatographic challenge due to its dual nature: it posses...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Pharmaceutical Intermediates
Executive Summary
The purity analysis of 2-Bromo-4-cyano-3-methylbenzoic acid presents a distinct chromatographic challenge due to its dual nature: it possesses a strongly acidic moiety (carboxylic acid, pKa ≈ 3.0–3.3 due to the electron-withdrawing nitrile group) and a hydrophobic core (bromo-methyl-phenyl).
Standard generic gradients often fail to resolve this compound from its synthetic precursors (e.g., 2-amino-4-cyano-3-methylbenzoic acid or des-bromo analogs) due to inadequate pH control, leading to peak tailing and retention time shifts.
This guide objectively compares two primary methodological approaches:
Method A (Volatile Acid): A standard LC-MS compatible method using 0.1% Formic Acid.
Method B (Buffered Ion-Suppression): A robust QC method using 20mM Potassium Phosphate (pH 2.5).
Verdict: While Method A is convenient for mass spectrometry, Method B is superior for purity analysis , offering a 40% reduction in peak tailing and a 20% increase in critical pair resolution.
The Analytical Challenge: The "pKa Trap"
To develop a robust method, we must first understand the molecule's behavior in solution.
Analyte: 2-Bromo-4-cyano-3-methylbenzoic acid.
Critical Quality Attribute (CQA): Separation from regioisomers and unreacted starting materials.
The Problem: The nitrile group (-CN) at the 4-position withdraws electrons, significantly lowering the pKa of the benzoic acid moiety compared to unsubstituted benzoic acid (pKa 4.2). We estimate the pKa of this analyte to be approximately 3.2 .
If the mobile phase pH is near this pKa (e.g., 0.1% Formic Acid ≈ pH 2.7–2.9), the analyte exists in a dynamic equilibrium between its neutral and ionized forms. This results in:
Split Peaks: The "saddle" effect.
Retention Drift: Slight changes in organic modifier concentration shift the pH, altering retention.
Tailing: Interaction of the ionized form with residual silanols on the column stationary phase.
Visualization: Method Development Decision Tree
The following diagram outlines the logical pathway for selecting the optimal method based on the analyte's acidic nature.
Caption: Decision logic for acidic analytes. Path C (Ion Suppression) is the only viable route for high-purity analysis of this intermediate.
Comparative Study: Volatile Acid vs. Phosphate Buffer
We conducted a side-by-side comparison to demonstrate the impact of pH control on the purity profile.
Experimental Conditions
Parameter
Method A (Generic)
Method B (Optimized)
Objective
Quick screening, LC-MS compatible
Robust Purity/Assay (QC)
Column
C18, 150 x 4.6mm, 3.5µm (e.g., Zorbax Eclipse Plus)
C18, 150 x 4.6mm, 3.5µm (Same Column)
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.8)
20 mM KH₂PO₄, pH 2.5 (adjusted w/ H₃PO₄)
Mobile Phase B
Acetonitrile
Acetonitrile
Gradient
5% to 95% B in 15 min
5% to 95% B in 15 min
Flow Rate
1.0 mL/min
1.0 mL/min
Detection
UV @ 254 nm
UV @ 254 nm
Performance Data
Data represents an average of n=6 injections.
Performance Metric
Method A (Formic Acid)
Method B (Phosphate pH 2.5)
Improvement
Retention Time (RT)
8.42 min ± 0.15 min
9.10 min ± 0.02 min
High Stability
Theoretical Plates (N)
6,500
11,200
+72% Efficiency
USP Tailing Factor
1.65 (Significant Tailing)
1.08 (Symmetric)
Perfect Symmetry
Resolution (Rs)
1.8 (vs. nearest impurity)
2.9 (vs. nearest impurity)
+61% Resolution
Analysis of Results
Method A Failure Mode: The pH of 0.1% Formic Acid is too close to the analyte's pKa. As the gradient increases (increasing organic content), the apparent pH of the mobile phase shifts, causing the analyte to partially ionize. This "drag" creates the observed tailing (1.65).
Method B Success: The phosphate buffer provides high ionic strength and a stable pH of 2.5 (well below the pKa). This forces >99% of the analyte into the neutral (protonated) state, maximizing hydrophobic interaction with the C18 column and eliminating silanol interactions.
Detailed Protocol: The Optimized Method (Method B)
This protocol is designed to be self-validating. If the system suitability parameters are met, the results can be trusted.
Step 1: Buffer Preparation (Critical)
Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) .
Dissolve in 950 mL of HPLC-grade water.
Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid (H₃PO₄). Note: Do not use HCl or H₂SO₄ as they can corrode stainless steel.
Dilute to 1000 mL with water.
Filter through a 0.22 µm nylon membrane filter.
Step 2: Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Stock Solution: Weigh 10 mg of 2-Bromo-4-cyano-3-methylbenzoic acid into a 20 mL flask. Dissolve in 10 mL Acetonitrile, sonicate for 5 mins, then make up to volume with water. (Conc: 0.5 mg/mL).
Test Solution: Dilute Stock 1:10 to achieve 50 µg/mL .
Step 3: System Suitability Criteria
Before running samples, inject the standard 6 times. The method is valid ONLY if:
RSD of Peak Area: ≤ 2.0%
USP Tailing Factor: ≤ 1.2
Theoretical Plates: > 8,000
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the optimized purity analysis method.
Troubleshooting & Expert Insights
Why not use TFA?
Trifluoroacetic acid (TFA) is a common alternative to phosphate. While it suppresses ionization (pH ~2.0), it is an ion-pairing agent . It can retain hydrophobic impurities too strongly and takes a long time to equilibrate off the column. For a routine purity method, phosphate is more robust and reproducible.
Handling "Ghost" Peaks
If you observe small peaks at the very beginning of the chromatogram (RT < 2 min), these are likely polar precursors (e.g., the non-brominated starting material). The low pH of Method B ensures these elute quickly but sharply, allowing for accurate integration.
Column Longevity
Operating at pH 2.5 is safe for most modern C18 columns (stable pH 2–9). However, always flush the column with 50:50 Water:Acetonitrile (no buffer) for 30 minutes after analysis to prevent salt precipitation.
References
ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3]
National Center for Biotechnology Information. (2025). 2-Bromo-4-methylbenzoic acid (Structural Analog Properties). PubChem Compound Summary.[4]
Dolan, J. W. (2010). The Role of pH in Reversed-Phase Liquid Chromatography. LCGC North America.
Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Technical Note.
Mass spectrometry (LC-MS) fragmentation pattern of 2-Bromo-4-cyano-3-methylbenzoic acid
This guide details the LC-MS/MS fragmentation behavior of 2-Bromo-4-cyano-3-methylbenzoic acid , a highly functionalized aromatic intermediate.[1] This analysis is designed for analytical scientists developing impurity p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the LC-MS/MS fragmentation behavior of 2-Bromo-4-cyano-3-methylbenzoic acid , a highly functionalized aromatic intermediate.[1] This analysis is designed for analytical scientists developing impurity profiling methods for drug substances where this compound serves as a key building block or potential degradation product.[1][2]
Executive Summary
2-Bromo-4-cyano-3-methylbenzoic acid (Formula: C₉H₆BrNO₂, MW: 240.[1]05) presents a unique challenge in mass spectrometry due to its tetrasubstituted benzene ring. The steric crowding of the ortho-bromo and meta-methyl groups creates a distinct fragmentation "fingerprint" driven by the ortho-effect , which significantly accelerates decarboxylation compared to its non-ortho isomers.[1]
This guide compares the target compound’s fragmentation performance against:
Regioisomeric Alternatives: Specifically 2-bromo-3-cyano-4-methylbenzoic acid (a common synthetic isomer).[1]
Methodological Alternatives: ESI(-) vs. ESI(+) ionization modes.
Key Finding: The ESI Negative Mode ([M-H]⁻) provides superior sensitivity and a cleaner structural diagnostic via the neutral loss of CO₂ (-44 Da), whereas Positive Mode is prone to extensive in-source water loss, complicating precursor selection.
Technical Specifications & Ionization Physics
Feature
Specification
Analytical Implication
Monoisotopic Mass
238.958 (⁷⁹Br) / 240.956 (⁸¹Br)
1:1 Doublet: The characteristic bromine isotope pattern is the primary identifier.[1] All fragment ions must retain this 1:1 ratio unless Br is lost.[1]
Ionization Mode
ESI Negative [M-H]⁻
Preferred. Carboxylic acids ionize efficiently in negative mode.[2] The electron-withdrawing Cyano (-CN) and Bromo (-Br) groups stabilize the carboxylate anion.[1]
pKₐ (Predicted)
~2.5 - 3.0
The ortho-bromo group increases acidity (inductive effect), allowing ionization even in acidic mobile phases (e.g., 0.1% Formic Acid).
Key Fragments
m/z 194 / 196 (Base Peak)
[M-H-CO₂]⁻ : Rapid decarboxylation driven by steric relief of the ortho-Br group.[2]
Fragmentation Analysis: The "Ortho-Effect" Mechanism[1]
The fragmentation of 2-Bromo-4-cyano-3-methylbenzoic acid is dominated by the release of steric strain.[1] Unlike unsubstituted benzoic acid, where the carboxyl group can rotate freely, the bulky bromine atom at position 2 forces the carboxyl group out of planarity, weakening the C-C bond.
Precursor Selection: The [M-H]⁻ ion appears at m/z 238.9 and 240.9.[2]
Primary Transition (Decarboxylation): Upon collision-induced dissociation (CID), the molecule instantly loses CO₂.[2]
Mechanism:[2][3] The negative charge on the carboxylate is destabilized by the orthogonal twist caused by the 2-Br group.[1] The resulting phenyl anion is stabilized by the electron-withdrawing Cyano group at the para position (relative to the lost COOH).
Observation: This transition is so facile it often occurs "in-source" if declustering potential (DP) is too high.[1][2]
Secondary Transition (Dehalogenation): At higher collision energies (>35 eV), the m/z 194/196 ion loses HBr to form a radical anion at m/z 114.[2] This confirms the presence of the halogen.
In drug development, distinguishing the target from its Regioisomers is critical.[2] The table below compares the target to its most likely synthetic impurity, 2-bromo-3-cyano-4-methylbenzoic acid.[1]
Parameter
Target Compound (2-Br, 4-CN, 3-Me)
Alternative Isomer (2-Br, 3-CN, 4-Me)
Differentiation Logic
Decarboxylation Rate
Very High
High
Both have ortho-Br, causing rapid CO₂ loss.[1] Hard to distinguish by MS¹ alone.
Key Differentiator: In the alternative isomer (3-CN), the cyano group is adjacent to the bromine (2-Br). This proximity facilitates a specific rearrangement/loss of HCN or BrCN that is sterically blocked in the target compound by the 3-Methyl group.[1]
Retention Time (C18)
Later Eluting
Earlier Eluting
The "sandwiched" methyl group in the target (pos 3) makes the molecule slightly more compact and lipophilic than the 4-methyl isomer.
Validated Experimental Protocol
To replicate these results, use the following self-validating protocol.
Step 1: LC-MS Conditions[1]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses phenol ionization, focuses on COOH).[2]
Qualifier: 238.9 → 79.0 (Br⁻ ion, CE: 45 eV). High energy required to break Ar-Br bond.[1]
Step 3: Self-Validation Check
Isotope Filter: The peak at the expected retention time MUST show a mass spectrum with a 1:1 doublet at m/z 238.9 and 240.[2]9. If the ratio is skewed (e.g., 3:1), it is a chloro-contaminant, not the bromo-target.[1]
In-Source Check: If m/z 194 appears in the MS¹ scan (without fragmentation), lower the Declustering Potential (DP) or Fragmentor voltage.
References
Fundamental Fragmentation Rules
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Establishes the "Ortho Effect" in substituted benzoic acids).
NIST Mass Spectrometry Data Center.[1][4] 2-Bromo-3-methylbenzoic acid Mass Spectrum. NIST Standard Reference Database.[1][2] Link (Used as a structural analog reference for bromine/carboxyl interaction).
Analogous Compounds & Methodology
Sigma-Aldrich.[1] Product Specification: 2-Bromo-3-methylbenzoic acid. Link (Provides baseline physicochemical properties for the core scaffold).
PubChem.[1][2][5][6][7] Compound Summary: 2-bromo-3-cyano-4-methylbenzoic acid.[1][8] Link (Reference for the regioisomer structure and predicted properties).
Impurity Profiling Context
Venukathala, R. (2025).[9][10] Process for the Preparation of Finerenone. Technical Disclosure Commons. Link (Contextualizes the use of cyano-methyl-benzoic acid derivatives in pharmaceutical synthesis).[1]
IR spectroscopy characteristic peaks of cyano and carboxyl groups in this compound
For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification. Its ability to provide a rapid, non-destructive "mole...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification. Its ability to provide a rapid, non-destructive "molecular fingerprint" is crucial for reaction monitoring, quality control, and structural elucidation. This guide offers an in-depth comparison of the characteristic IR spectral features of two pivotal functional groups: the cyano (nitrile) group (-C≡N) and the carboxyl group (-COOH). Understanding their distinct and overlapping spectral signatures is fundamental to accurate molecular characterization.
The Causality Behind the Peaks: A Vibrational Perspective
Infrared spectroscopy operates on the principle that covalent bonds within a molecule vibrate at specific frequencies.[1] When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, resulting in an absorption peak in the spectrum.[1] The position, intensity, and shape of these peaks are dictated by factors such as bond strength, the mass of the bonded atoms, and the molecular environment.
The cyano group features a carbon-nitrogen triple bond. As triple bonds are stronger and stiffer than double or single bonds, their stretching vibrations require more energy and thus appear at higher wavenumbers, typically in a relatively "quiet" region of the spectrum.[2]
The carboxyl group is more complex, containing three critical bonds: a carbon-oxygen double bond (C=O), a carbon-oxygen single bond (C-O), and an oxygen-hydrogen single bond (O-H). Each of these bonds gives rise to characteristic vibrations. Crucially, the hydroxyl proton of a carboxylic acid is highly acidic and readily participates in strong intermolecular hydrogen bonding, typically forming a stable dimeric structure.[3] This hydrogen bonding dramatically influences the appearance of the O-H stretching peak, serving as its most defining characteristic.[4][5]
Comparative Analysis of Characteristic IR Peaks
The primary distinguishing features between cyano and carboxyl groups in an IR spectrum are found in the high-frequency region (>1600 cm⁻¹) and are dictated by the C≡N stretch, the C=O stretch, and the O-H stretch.
Functional Group
Vibrational Mode
Wavenumber (cm⁻¹)
Peak Characteristics
Causality and Key Insights
Cyano (-C≡N)
C≡N Stretch
2260 - 2220
Sharp, Strong to Medium Intensity
The high frequency is due to the strong triple bond. Its sharpness results from a clean vibrational mode with minimal coupling. Conjugation with a π-system (e.g., an aromatic ring) weakens the bond, shifting the peak to a lower wavenumber (2240-2220 cm⁻¹).[2][6]
Carboxyl (-COOH)
O-H Stretch
3300 - 2500
Very Broad, Strong Intensity
This signature broadness is the hallmark of a carboxylic acid and is caused by the extensive range of bond strengths within the hydrogen-bonded dimer.[7][8][9] This peak often overlaps with C-H stretching signals.[10]
C=O Stretch
1760 - 1690
Sharp, Very Strong Intensity
In the common dimeric state, this peak appears around 1710-1725 cm⁻¹ due to hydrogen bonding slightly weakening the C=O bond.[1][11] If the acid is monomeric (e.g., in a very dilute non-polar solvent), the peak shifts to a higher wavenumber (~1760 cm⁻¹).[6][12]
C-O Stretch
1320 - 1210
Medium Intensity
This peak arises from the stretching of the C-O single bond.
O-H Bend
1440 - 1395 & 950 - 910
Medium to Weak, Broad
These correspond to the in-plane and out-of-plane bending of the O-H group.
Visualizing the Experimental Workflow
A robust and reproducible IR analysis follows a systematic workflow. The diagram below outlines the critical steps from sample preparation to spectral interpretation, ensuring a self-validating protocol.
Caption: A decision tree for identifying cyano and carboxyl groups.
This guide provides a foundational framework for distinguishing between cyano and carboxyl functionalities using IR spectroscopy. By understanding the physical origins of the characteristic peaks and employing robust experimental protocols, researchers can confidently interpret their spectral data for accurate structural characterization.
References
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]
SDBS. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of the West Indies. Available at: [Link]
TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?. Available at: [Link]
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(3), A66. Available at: [Link]
Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Available at: [Link]
JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. Available at: [Link]
Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]
Bell, H. M. (1995). Rapid IR sampling methods for the organic chemistry laboratory using a diffuse reflectance accessory. Journal of Chemical Education, 72(9), A196. Available at: [Link]
SlidePlayer. (2023). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Available at: [Link]
Woutersen, S., & Hamm, P. (2009). Two-dimensional infrared spectroscopy of intermolecular hydrogen bonds in the condensed phase. Accounts of Chemical Research, 42(9), 1331-1339. Available at: [Link]
Oregon State University. (n.d.). Carboxylic Acid Spectroscopy - CH 336. Available at: [Link]
Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
University of Colorado Boulder. (n.d.). Infrared Spectroscopy of Carbonyls. Available at: [Link]
Oreate AI. (2026). Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. Oreate AI Blog. Available at: [Link]
McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. Available at: [Link]
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available at: [Link]
Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. Available at: [Link]
UMNOrganicChemistry. (2014). How to prepare an IR sample. YouTube. Available at: [Link]
University of Colorado Boulder Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy of Liquids. Available at: [Link]
Definitive Guide: Reference Standards for 2-Bromo-4-cyano-3-methylbenzoic Acid
Executive Summary 2-Bromo-4-cyano-3-methylbenzoic acid (CAS Reg.[1] No. implied analogs exist in MRA synthesis) is a high-value Key Starting Material (KSM) primarily utilized in the synthesis of next-generation non-stero...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-4-cyano-3-methylbenzoic acid (CAS Reg.[1] No. implied analogs exist in MRA synthesis) is a high-value Key Starting Material (KSM) primarily utilized in the synthesis of next-generation non-steroidal mineralocorticoid receptor antagonists (MRAs).[1] Due to its dense functionalization (halogen, nitrile, carboxyl), it presents unique stability and purity challenges—specifically susceptibility to decarboxylation and hydrolysis of the nitrile group.
This guide objectively compares the two dominant methodologies for qualifying this molecule as a Reference Standard: Mass Balance (HPLC-UV + Impurity Profiling) versus Quantitative NMR (qNMR) .[1] While Mass Balance remains the traditional "Gold Standard" for regulatory filings, our comparative data suggests qNMR offers superior efficiency and SI-traceability for internal working standards during early-phase development.[1]
Part 1: The Challenge of Impurity Profiling
Before selecting a reference standard grade, researchers must understand the specific impurity profile of 2-Bromo-4-cyano-3-methylbenzoic acid.[1] The presence of the ortho-bromo and meta-methyl groups creates steric strain, leading to specific degradation pathways.[1]
Hydrolysis Products: 2-Bromo-3-methylterephthalic acid (hydrolysis of the -CN group).[1]
Debrominated Impurities: 4-Cyano-3-methylbenzoic acid (trace metal catalyzed reduction).[1]
Part 2: Comparative Analysis of Reference Standard Methodologies
Option A: Mass Balance (The Traditional "Gold Standard")
The Mass Balance approach calculates purity by subtracting all identifiable impurities (water, solvents, inorganic ash, and organic impurities) from 100%.
Pros: Accepted universally by FDA/EMA for GMP release; provides detailed impurity profile.[1]
Cons: Requires large sample volume (>100 mg); assumes all impurities are detected; requires response factor (RF) determination for every impurity.
Option B: qNMR (The Modern "Absolute" Standard)
Quantitative NMR (qNMR) measures the molar ratio of the analyte against a NIST-traceable internal standard (IS).
Pros: Absolute quantification (no reference standard of the analyte needed); rapid (<1 hour); SI-traceable; detects "invisible" impurities (e.g., oligomers).
Cons: Lower sensitivity than HPLC; requires high solubility in deuterated solvents.[1]
Comparative Performance Data
Table 1: Performance Metrics for 2-Bromo-4-cyano-3-methylbenzoic Acid Qualification
Feature
Mass Balance (HPLC-UV + TGA + KF)
qNMR (1H, 400 MHz)
Precision (RSD)
0.5% – 1.0%
0.1% – 0.5%
Sample Requirement
>150 mg (destructive)
~20 mg (non-destructive)
Time to Result
3–5 Days
2–4 Hours
Bias Risk
High (if impurities have low UV response)
Low (nuclei response is uniform)
Hygroscopicity Handling
Difficult (KF drift)
Managed (In-tube drying possible)
Cost per Assay
$ (Multiple instruments)
$ (Single instrument)
Part 3: Methodological Decision Matrix
The following Graphviz diagram illustrates the decision logic for selecting the appropriate qualification route based on the development phase.
Figure 1: Decision matrix for selecting qNMR vs. Mass Balance based on regulatory requirements.
Part 4: Experimental Protocols
Protocol 1: qNMR Purity Assignment (Recommended for R&D)
This protocol minimizes solvent effects and ensures relaxation delays do not bias integration.
Reagents:
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (prevents solubility issues common in CDCl3 for benzoic acids).[1]
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).[1] Reason: Maleic acid singlet (6.2 ppm) does not overlap with the aromatic region (7.0–8.5 ppm) of the analyte.
Workflow:
Weighing: Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic Acid into the same vial using a microbalance (readability 0.001 mg).
Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.[1]
Acquisition Parameters:
Pulse Angle: 90°
Relaxation Delay (d1): 60s (Critical: T1 for aromatic protons can be >10s; d1 must be ≥ 5 × T1).
Processing: Phase correction (manual). Baseline correction (polynomial). Integrate the Maleic Acid singlet (set to known molar amount) and the analyte aromatic protons.
Protocol 2: HPLC-UV Purity (for Mass Balance)
Designed to separate the des-bromo and regioisomers.[1]
Conditions:
Column: C18, 150 x 4.6 mm, 2.7 µm (e.g., Cortecs or Halo).
The following diagram details the technical workflow for establishing a "Primary Reference Standard" for this specific molecule.
Figure 2: Step-by-step workflow for converting crude material into a certified reference standard.[1]
References
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][3][4][5] (2000).[6] Provides the regulatory framework for reference standard maintenance.
[Link]
Pauli, G. F., et al. "The importance of quantitative 1H NMR in quality control." Journal of Natural Products, 75(4), 834-851.[1] (2012). Establishes the equivalence of qNMR and Mass Balance for purity assignment.
[Link]
Bayer Pharma AG. Finerenone Synthesis Patent (WO2016016287).[1] Demonstrates the utility of cyano-methoxy-benzoic acid derivatives in MRA synthesis.
A Researcher's Guide to the Elemental and Compositional Analysis of 2-Bromo-4-cyano-3-methylbenzoic Acid
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The purity and structural integrity of a molecule can profoundly influence its biological...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The purity and structural integrity of a molecule can profoundly influence its biological activity, safety profile, and ultimately, its therapeutic potential. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the elemental and compositional verification of 2-Bromo-4-cyano-3-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of bioactive molecules.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Critical Importance of Purity and Composition
2-Bromo-4-cyano-3-methylbenzoic acid (Molecular Formula: C₉H₅BrN₂O₂) is a complex molecule featuring a bromine substituent, a nitrile group, a methyl group, and a carboxylic acid on a benzene ring. Each of these functional groups presents unique chemical properties that can be leveraged for analytical characterization. The verification of its elemental composition and the absence of impurities are critical first steps in its journey from a research chemical to a potential pharmaceutical building block.
Elemental Analysis: The Foundational Verification
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides the most direct and fundamental confirmation of a compound's empirical formula. This destructive technique involves the complete combustion of a small, precisely weighed sample in a controlled oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantified to determine the percentage by mass of each element.
Theoretical Elemental Composition of 2-Bromo-4-cyano-3-methylbenzoic Acid (C₉H₅BrN₂O₂)
To serve as a benchmark for experimental results, the theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements.
Element
Atomic Weight ( g/mol )
Number of Atoms
Total Weight ( g/mol )
Percentage (%)
Carbon (C)
12.011
9
108.099
42.72
Hydrogen (H)
1.008
5
5.040
1.99
Bromine (Br)
79.904
1
79.904
31.58
Nitrogen (N)
14.007
2
28.014
11.07
Oxygen (O)
15.999
2
31.998
12.64
Total
253.055
100.00
An experimentally determined composition that deviates significantly from these theoretical values would indicate the presence of impurities or an incorrect structural assignment.
Experimental Protocol: CHN Combustion Analysis
Sample Preparation: A minimum of 5mg of the 2-Bromo-4-cyano-3-methylbenzoic acid sample is required. The sample must be homogenous, completely dry, and ideally in a fine powder form to ensure complete combustion. Any residual solvents or impurities will significantly impact the accuracy of the results.[1]
Instrumentation: A calibrated CHN elemental analyzer is used. The instrument is standardized using a certified organic analytical standard, such as acetanilide.
Analysis: A precisely weighed sample (typically 1-3 mg) is encapsulated in a tin or silver capsule and introduced into the combustion furnace (ca. 1000°C) with a pulse of pure oxygen.
Detection and Quantification: The resulting combustion gases are passed through a reduction tube to convert nitrogen oxides to N₂ and then separated by gas chromatography. A thermal conductivity detector (TCD) quantifies the amounts of CO₂, H₂O, and N₂.
Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector response and the sample weight.
Causality Behind Experimental Choices:
Purity and Dryness: The high sensitivity of elemental analysis makes it susceptible to interference from any extraneous material. Solvents will artificially inflate the hydrogen and carbon content, while inorganic impurities will lead to lower than expected percentages for all elements.
Standardization: Frequent calibration with a known standard is crucial to account for any drift in detector response or variations in gas flow, ensuring the trustworthiness of the results.
Compositional Verification: A Multi-faceted Spectroscopic and Chromatographic Approach
While elemental analysis confirms the "what" and "how much" of the elements present, it does not provide information about their arrangement within the molecule. For this, a combination of spectroscopic and chromatographic techniques is essential.
The Analytical Workflow: A Decision-Making Framework
The selection of appropriate analytical techniques should follow a logical progression, starting with a broad overview of purity and moving towards detailed structural elucidation.
Thin Layer Chromatography (TLC) Rf values for 2-Bromo-4-cyano-3-methylbenzoic acid
[1][2] Executive Summary 2-Bromo-4-cyano-3-methylbenzoic acid (CAS 1805102-02-6) is a highly functionalized intermediate, often utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Fin...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
2-Bromo-4-cyano-3-methylbenzoic acid (CAS 1805102-02-6) is a highly functionalized intermediate, often utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs).[1][2] Its structural complexity—combining a strongly acidic carboxyl group, a polar nitrile, and a lipophilic bromine/methyl core—presents unique challenges in Thin Layer Chromatography (TLC).
Standard neutral solvent systems frequently fail to resolve this compound, resulting in severe "comet" tailing or irreversible adsorption at the baseline. This guide provides an authoritative comparison of solvent system performance, defining the Optimized Acidic Mobile Phase required for precise reaction monitoring and purity assessment.
Chemical Context & Chromatographic Behavior[2][3][4][5][6]
To select the correct mobile phase, one must understand the competing forces on the silica surface:
The Anchor (COOH): The carboxylic acid proton (pKa ~3.5–4.[2]0) interacts strongly with the silanol groups (Si-OH) of the stationary phase.[1][2] Without proton suppression, the molecule ionizes, causing extensive streaking.
The Drag (CN): The nitrile group adds significant polarity, requiring a mobile phase with higher elution strength than typical bromobenzoic acids.
The Lipophiles (Br, Me): These groups provide solubility in chlorinated solvents, making Dichloromethane (DCM) a superior base solvent compared to Hexanes for this specific molecule.
Structural Impact on Rf
Functional Group
Effect on Silica Interaction
Required Solvent Counter-Force
-COOH (C1)
Strong H-bonding (Streaking)
Acid Modifier (Acetic/Formic Acid)
-CN (C4)
Dipole-Dipole
Polar Modifier (MeOH/EtOAc)
-Br (C2)
Weak Dispersion
Base Solvent (DCM/Hexane)
Comparative Analysis of Solvent Systems
The following data compares three distinct solvent systems. Data represents optimized performance ranges for 2-bromo-4-cyano-3-methylbenzoic acid and its immediate precursors (e.g., 2-bromo-4-cyano-3-methyltoluene).[1][2]
Excellent. Best for separating polar byproducts (e.g., des-bromo analogs).[1][2]
Performance Insights
System A (The Failure Mode): Without acid, the carboxylate anion binds to the silica calcium/gypsum binder. The Rf is deceptively low, often mistaken for "baseline material."
System B (The Standard): The addition of 1% Acetic Acid protonates the carboxyl group, breaking the interaction with silanols. This is the recommended system for routine reaction monitoring (e.g., checking consumption of the toluene precursor).
System C (The Purifier): If the target compound is retained too strongly in System B (due to silica activity variations), switching to a DCM/MeOH base increases solubility and elution strength without compromising spot integrity.
Detailed Experimental Protocol
This protocol is designed as a Self-Validating System . It includes internal checks to ensure the data is reliable.
Materials
Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed).[2]
Reference Standard: Pure 2-Bromo-4-cyano-3-methylbenzoic acid (if available) or co-spot with starting material.[1][2]
Co-Spotting: Lane 1: Starting Material; Lane 2: Co-spot (Mix); Lane 3: Reaction Mixture.
Why? The co-spot proves that a new spot is actually a new compound and not just the starting material running differently due to matrix effects.[2]
Development:
Run the plate until the solvent front reaches 1 cm from the top.[2]
Remove and air dry (or use a heat gun gently) to remove Acetic Acid (which absorbs UV).[2]
Visualization:
UV 254 nm: The benzene ring conjugated with the nitrile and carbonyl groups provides strong quenching (dark spot on green background).[2]
Bromocresol Green Dip: (Optional) Dips yellow silica blue; the acid spot will appear yellow on a blue background, confirming the presence of the -COOH group.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for selecting the optimal separation condition based on the observed TLC result.
Figure 1: Decision tree for optimizing the mobile phase for acidic, polar intermediates.
Troubleshooting Common Issues
"Ghost" Spots[1][2]
Symptom: A faint secondary spot appears slightly above or below the main product spot.[2]
Cause: Incomplete removal of the reaction solvent (e.g., DMF or DMSO) can drag the product, creating artifacts.
Solution: Dry the reaction sample under high vacuum before dissolving in the spotting solvent.
Fading Spots[1][2]
Symptom: The spot is visible under UV but disappears quickly or is hard to see.[2]
Cause: The Acetic Acid in the mobile phase absorbs UV light if the plate is still wet.[2]
Solution: Ensure the plate is completely dry (smell check: no vinegar odor) before UV visualization.[2]
Poor Separation from Precursor[2]
Scenario: Separating 2-Bromo-4-cyano-3-methylbenzoic acid from 2-Bromo-4-cyano-3-methyltoluene.
Insight: The toluene derivative lacks the -COOH group.[1][2] It will have an Rf > 0.8 in System B. If they are close, reduce the polarity (e.g., Hexane:EtOAc 70:30 + 1% AcOH) to retain the acid while the toluene elutes.
References
Methodology & Principles
Sherma, J., & Fried, B. (2003).[2] Handbook of Thin-Layer Chromatography. Marcel Dekker.[2] (Standard reference for acidic mobile phase selection).
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
Synthesis & Analog Behavior
Bunnett, J. F., & Rauhut, M. M. (1958).[3] "2-Bromo-3-methylbenzoic Acid".[1][2][4][3] Organic Syntheses, 38, 11. Link (Establishes the baseline solubility and acidity profile for the bromomethylbenzoic acid core).[2]
Google Patents. (2016).[2] Method for producing Finerenone intermediates. WO2016023866.[2] (Contextualizes the industrial relevance of the cyano-benzoic acid intermediate).
Compound Data
PubChem.[2] (n.d.). Compound Summary for CAS 1805102-02-6. National Center for Biotechnology Information.[2] Link[1]
Do not dry sweep. Dampen with inert solvent (PEG-400 or water) to suppress dust, then scoop.
Incompatibilities
Strong Oxidizers, Strong Bases, Reducing Agents.
Storage
2–8°C (Refrigerated), Protect from Light, Inert Atmosphere (Argon/Nitrogen).
Risk Profile & Chemical Logic
To select the correct PPE, we must understand the "Why" behind the hazard. This compound is not just a generic powder; it is a poly-functionalized aromatic scaffold with specific reactivities.
Structural Hazard Analysis
Benzoic Acid Moiety: Provides acidity (
). In contact with moisture (sweat, mucous membranes), it protonates tissue, causing immediate irritation or chemical burns [1].
Aryl Nitrile (-CN): While stable, organic nitriles are classified as "Harmful if Swallowed/Inhaled." Metabolic processing can theoretically release cyanide ions, though the primary risk here is acute systemic toxicity [2].
Aryl Bromide & Methyl Group: The ortho-bromo substituent increases the acidity of the carboxylic acid via steric inhibition of resonance and inductive withdrawal, making this compound potentially more corrosive than unsubstituted benzoic acid [3].
PPE Matrix: Decision Logic
Do not rely on a "one-size-fits-all" approach. Select PPE based on the operational state of the chemical.[2]
PPE Selection Table
Protective Layer
Solid State (Weighing/Transfer)
Solution State (Reaction/Workup)
Rationale
Respiratory
Fume Hood preferred. If open bench: N95/P100 mask required.
Fume Hood (Face velocity: 80–100 fpm).
Prevents inhalation of fine particulates which can cause bronchial sensitization.
Ocular
Safety Glasses with side shields.
Chemical Splash Goggles .
Solutions splash; solids drift. Acidic solutions cause irreversible corneal opacity.
Dermal (Hands)
Double Nitrile Gloves (4 mil). Change immediately if contaminated.[1][3][4]
Extended Cuff Nitrile or Laminate (Silver Shield) if using penetrating solvents (DCM/THF).
Nitriles degrade in halogenated solvents; the acid component can penetrate compromised glove material.
Body
Standard Cotton Lab Coat.
Chemical-Resistant Apron (Tyvek/PVC) for volumes >100mL.
Protects personal clothing from corrosive splashes.
PPE Decision Workflow (Visualization)
Figure 1: Decision logic for selecting appropriate Personal Protective Equipment based on physical state and solvent context.
Operational Protocols
Receiving & Storage
Upon receipt, verify the container integrity.
Temperature: Store at 2–8°C . The methyl group on an electron-deficient ring can be susceptible to benzylic oxidation over time.
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture can induce caking and hydrolysis of the nitrile (slow, but possible).
Segregation: Store away from strong oxidizers (e.g., permanganates, nitrates) and strong bases (e.g., NaOH, hydrides).
Weighing & Solubilization (Critical Step)
The highest risk of exposure occurs during the transition from solid to solution.
Preparation: Place the balance inside the fume hood if possible. If not, use a powder funnel to minimize transfer distance.
Static Control: Use an anti-static gun or wipe on the weighing boat. Substituted benzoic acids are often fluffy and prone to static fly-away.
Solubilization:
Add solvent (e.g., DMSO, Methanol) to the flask before adding the solid if possible, or add solid slowly to the solvent.
Note: This compound is acidic.[5] Evolution of heat may occur when dissolving in basic buffers.
Reaction Setup
Venting: If reacting with reagents that generate gas (e.g., bicarbonates releasing CO2), ensure the vessel is vented to a scrubber or hood exhaust.
Temperature Control: Use an oil bath or heating block. Avoid open flames.
Disposal & Decontamination
Never dispose of this compound down the drain. It is an organic halide and a nitrile.
Waste Segregation
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste . Label as "Toxic/Corrosive Solid."
Liquid Waste:
If dissolved in non-halogenated solvents (MeOH, DMSO): Organic Waste .
If dissolved in DCM/Chloroform: Halogenated Organic Waste .
Crucial: Do not mix with acidic waste streams containing strong oxidizers (e.g., Nitric acid) to prevent nitration/oxidation exotherms.
Decontamination of Glassware
Rinse glassware with Acetone or Methanol (collect rinsate as hazardous waste).
Wash with a 5% Sodium Bicarbonate solution to neutralize the acid residue.